Product packaging for 6-Bromo-5-methoxy-1H-indole(Cat. No.:CAS No. 106103-36-0)

6-Bromo-5-methoxy-1H-indole

Cat. No.: B170757
CAS No.: 106103-36-0
M. Wt: 226.07 g/mol
InChI Key: LYRDXFOLYOIABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-5-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B170757 6-Bromo-5-methoxy-1H-indole CAS No. 106103-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDXFOLYOIABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561499
Record name 6-Bromo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106103-36-0
Record name 6-Bromo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-5-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible multi-step synthesis, details the necessary experimental protocols, and presents a summary of expected characterization data based on available literature for closely related analogues.

Synthesis Pathway

The synthesis of this compound can be achieved through a regioselective strategy starting from the commercially available 5-methoxy-1H-indole. The key challenge is to direct the bromination to the C-6 position of the indole ring. Direct bromination of 5-methoxy-1H-indole is often unselective. A more controlled approach involves the protection of the electron-rich C-3 position with an electron-withdrawing group, such as a trifluoroacetyl group. This deactivates the pyrrole ring towards electrophilic substitution and allows for selective bromination on the benzene ring. The methoxy group at C-5 directs electrophiles to the ortho (C-4) and para (C-6) positions. Due to steric hindrance, substitution at the C-6 position is generally favored. The final step involves the removal of the protecting group to yield the target compound.

A proposed synthetic pathway is detailed below, adapted from a reported synthesis of a related derivative.[1]

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection A 5-methoxy-1H-indole B 1-(5-methoxy-1H-indol-3-yl)- 2,2,2-trifluoroethan-1-one A->B (CF3CO)2O, THF C 1-(6-bromo-5-methoxy-1H-indol-3-yl)- 2,2,2-trifluoroethan-1-one B->C Br2, AcOH, 0°C to rt D This compound C->D aq. NaOH, Reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of the key intermediate, 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one.[1]

Step 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (Precursor)
  • To a solution of 5-methoxy-1H-indole (1 equivalent) in anhydrous tetrahydrofuran (THF), add trifluoroacetic anhydride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the trifluoroacetylated indole.

Step 2: Synthesis of 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (Key Intermediate)[1]
  • Dissolve the 1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (1 equivalent) in glacial acetic acid (AcOH).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add bromine (Br₂) (1.2 equivalents) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield the crude product.

Step 3: Synthesis of this compound (Target Compound)
  • Dissolve the crude 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (1 equivalent) in a 20% aqueous sodium hydroxide (NaOH) solution.[1]

  • Reflux the mixture for 6-8 hours, monitoring the hydrolysis and deprotection by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with 2 N hydrochloric acid (HCl) to a neutral pH.

  • The product may precipitate out of the solution or require extraction with an organic solvent.

  • Filter any precipitate or extract the aqueous layer with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by column chromatography or recrystallization to obtain pure this compound.

Characterization

Workflow for Characterization

Characterization_Workflow Start Purified Sample MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP EA Elemental Analysis Start->EA End Structure Confirmed MS->End NMR->End IR->End MP->End EA->End

Caption: General experimental workflow for the structural characterization.
Data Presentation

Table 1: Physical and Calculated Properties

PropertyValue
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
Exact Mass224.9789 Da
AppearanceExpected to be a solid
Melting PointNot reported; (6-Bromoindole: 92-96 °C[2])

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H~ 8.1 - 8.3broad singletTypical range for indole N-H proton.
H-2~ 7.1 - 7.3multipletExpected to be a triplet or doublet of doublets.
H-3~ 6.4 - 6.6multipletCoupled to H-2.
H-4~ 7.4 - 7.6singletAromatic proton ortho to the methoxy group.
H-7~ 7.1 - 7.2singletAromatic proton para to the methoxy group.
-OCH₃~ 3.9singletBased on data for this compound-3-carboxylic acid (δ 3.90 ppm in DMSO-d₆).[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C-2~ 124 - 126
C-3~ 102 - 104
C-3a~ 128 - 130
C-4~ 100 - 103Shielded by the ortho-methoxy group.
C-5~ 150 - 152Carbon bearing the methoxy group.
C-6~ 112 - 115Carbon bearing the bromo group.
C-7~ 113 - 115
C-7a~ 132 - 134
-OCH₃~ 56 - 57Based on typical values for aryl methyl ethers.[3]

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
N-H3300 - 3500MediumStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (alkoxy)2850 - 3000MediumStretching
C=C (aromatic)1450 - 1600MediumStretching
C-O (aryl ether)1200 - 1275StrongAsymmetric Str.
C-O (aryl ether)1000 - 1075StrongSymmetric Str.
C-Br500 - 600StrongStretching

References

6-Bromo-5-methoxy-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the unique substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position imparts specific physicochemical properties that can be exploited for the development of novel therapeutic agents. This technical guide provides a detailed overview of the known chemical properties, synthesis, and potential biological significance of this compound, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on closely related compounds and computational predictions.

PropertyValueSource
Molecular Formula C₉H₈BrNOPubChem
Molecular Weight 226.07 g/mol PubChem
Melting Point Data not available. For comparison, the derivative this compound-3-carboxylic acid has a melting point of 220–225 °C.[1] Another derivative, 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, has a melting point of 80-85°C.[2]N/A
Boiling Point Data not available. The predicted boiling point for the isomer 6-Bromo-4-methoxy-1H-indole is 346.8 °C at 760 mmHg.Predicted
Solubility Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate, with limited solubility in water.Inferred
Appearance Likely a solid at room temperature.Inferred

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a signal for the N-H proton. The positions of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substituted indole ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Synthesis

A specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of its carboxylic acid derivative, this compound-3-carboxylic acid.[1] The key step involves the regioselective bromination of a suitable 5-methoxy-1H-indole precursor.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a proposed adaptation and would require optimization.

Step 1: Protection of the Indole Nitrogen

The nitrogen of 5-methoxy-1H-indole can be protected with a suitable protecting group, such as a trifluoroacetyl group, to direct the subsequent bromination and prevent side reactions.

  • To a solution of 5-methoxy-1H-indole in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-protected intermediate.

Step 2: Regioselective Bromination

The N-protected 5-methoxy-1H-indole is then subjected to bromination. The trifluoroacetyl group at the nitrogen directs the bromination to the 6-position.

  • Dissolve the N-protected intermediate in a suitable solvent (e.g., acetic acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Isolate the brominated intermediate.

Step 3: Deprotection

The protecting group is removed to yield the final product.

  • Dissolve the brominated intermediate in a suitable solvent system (e.g., methanol/water).

  • Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture.

  • Monitor the reaction by TLC until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow cluster_start Starting Material cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection cluster_product Final Product 5-methoxy-1H-indole 5-methoxy-1H-indole Protection N-Trifluoroacetylation 5-methoxy-1H-indole->Protection Bromination Regioselective Bromination (e.g., NBS or Br₂) Protection->Bromination Deprotection Base-mediated Deprotection Bromination->Deprotection Product This compound Deprotection->Product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, and this compound is a scaffold of interest for the development of new therapeutic agents.[3]

Anticancer Activity

Many substituted indoles have demonstrated potent anticancer properties. The presence of a halogen, such as bromine, can enhance the lipophilicity and cell permeability of the molecule. Methoxy-substituted indoles have also been investigated as anticancer agents. For instance, certain 2-aryl-3-aroyl indoles with methoxy substitutions have been identified as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[4]

Anti-inflammatory Activity

The this compound core is a key scaffold of the naturally occurring anti-inflammatory compound Herdmanine D.[1] This suggests that derivatives of this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Other Potential Activities

Given the broad spectrum of biological activities associated with the indole nucleus, this compound and its derivatives could also be explored for antimicrobial, antiviral, and antioxidant activities.

Biological_Potential CoreScaffold This compound Scaffold Anticancer Anticancer Activity (e.g., Tubulin Polymerization Inhibition) CoreScaffold->Anticancer Antiinflammatory Anti-inflammatory Activity (e.g., Herdmanine D analog) CoreScaffold->Antiinflammatory Other Other Potential Activities (Antimicrobial, Antiviral, Antioxidant) CoreScaffold->Other

Caption: Potential biological activities of the this compound scaffold.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While a complete physicochemical and biological profile of this specific molecule is not yet fully elucidated in the public domain, the available information on related compounds highlights its promise, particularly in the areas of oncology and inflammation research. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in drug discovery and development.

References

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-methoxy-1H-indole and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-5-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and materials science. The indole scaffold is a prevalent core in numerous biologically active compounds. The specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position is anticipated to modulate the electronic properties and biological activity of the indole ring system. Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive analysis of its spectroscopic data. This document serves as a technical resource, presenting anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data of Related Compounds

To predict the spectroscopic features of this compound, it is instructive to examine the data for its constituent-substituted analogs.

Spectroscopic Data for 6-Bromo-1H-indole

Table 1: ¹H NMR Data of 6-Bromo-1H-indole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.14br s-N-H
7.53s-H-7
7.49d8.4H-4
7.21dd8.4, 1.7H-5
7.17-7.15m-H-2
6.53-6.51m-H-3

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data of 6-Bromo-1H-indole

Chemical Shift (δ) ppmAssignment
136.8C-7a
125.7C-3a
124.9C-2
123.1C-5
121.8C-4
115.1C-6
113.8C-7
102.7C-3

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for 6-Bromo-1H-indole

m/zInterpretation
197[M+2]⁺
195[M]⁺
116[M-Br]⁺

Ionization Mode: Electron Ionization (EI)[2]

Spectroscopic Data for 5-Methoxy-1H-indole

Table 4: ¹H NMR Data of 5-Methoxy-1H-indole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.05br s-N-H
7.23d8.7H-7
7.05d2.3H-4
7.15-7.10m-H-2
6.88dd8.7, 2.4H-6
6.45m-H-3
3.87s--OCH₃

Solvent: CDCl₃

Table 5: ¹³C NMR Data of 5-Methoxy-1H-indole

Chemical Shift (δ) ppmAssignment
154.2C-5
131.7C-7a
129.0C-3a
124.9C-2
112.4C-7
111.9C-6
102.5C-3
100.5C-4
56.0-OCH₃

Solvent: CDCl₃[3]

Table 6: IR Spectroscopy Data for 5-Methoxy-1H-indole

Wavenumber (cm⁻¹)Interpretation
3400-3300N-H Stretch
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (-OCH₃)
1620-1450C=C Aromatic Ring Stretch
1250-1200Asymmetric C-O-C Stretch
1050-1000Symmetric C-O-C Stretch

Sample Preparation: KBr Pellet or Nujol Mull

Table 7: Mass Spectrometry Data for 5-Methoxy-1H-indole

m/zInterpretation
147[M]⁺
132[M-CH₃]⁺
104[M-CH₃-CO]⁺

Ionization Mode: Electron Ionization (EI)[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds and are applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.[6] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solid (Nujol Mull): The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

    • Thin Film: If the sample is soluble in a volatile solvent, a solution can be deposited on a salt plate and the solvent allowed to evaporate.

  • Instrumentation: The analysis is performed on a FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates/KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the IR spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized. Common techniques for small organic molecules include:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[7]

    • Electrospray Ionization (ESI): The sample in solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[8]

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern offers structural information. For compounds containing bromine, a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) is expected.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR MS_Interp Determine Molecular Weight & Fragmentation MS->MS_Interp IR_Interp Identify Functional Groups IR->IR_Interp NMR_Interp Determine Connectivity & Stereochemistry NMR->NMR_Interp Structure_Elucidation Propose/Confirm Structure MS_Interp->Structure_Elucidation IR_Interp->Structure_Elucidation NMR_Interp->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

While direct experimental data for this compound remains to be published, a comprehensive spectroscopic characterization can be achieved by following the generalized protocols outlined in this guide. The expected NMR, IR, and MS data can be reliably predicted by analyzing the spectroscopic features of the closely related 6-Bromo-1H-indole and 5-Methoxy-1H-indole. This technical guide provides a foundational framework for researchers and scientists engaged in the synthesis and characterization of novel indole derivatives.

References

The Quest for 6-Bromo-5-Methoxy-Indole Natural Products: A Technical Guide to Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with significant biological activities. Marine organisms, in particular, are a prolific source of halogenated indoles, with brominated derivatives being especially prominent. The unique substitution patterns on the indole ring, including the presence of methoxy groups, can profoundly influence the pharmacological properties of these molecules, making them attractive targets for drug discovery. This technical guide delves into the discovery and isolation of natural products containing the 6-bromo-5-methoxy-indole moiety. While a comprehensive literature search did not yield a confirmed natural product with this exact substitution pattern, this guide will focus on structurally related and highly relevant compounds, providing a framework for the exploration and isolation of this class of marine natural products. We will explore the natural sources, detailed isolation protocols, and biological activities of closely related 6-bromo-indole and methoxy-indole alkaloids, offering valuable insights for researchers in the field.

Natural Sources of Bromo- and Methoxy-Indole Alkaloids

Bromo-indole alkaloids are predominantly isolated from marine invertebrates, with sponges of the genera Hyrtios and Geodia, as well as tunicates, being particularly rich sources.[1][2][3] These organisms thrive in unique marine environments, and their secondary metabolites often exhibit potent biological activities. Methoxy-substituted indoles have also been discovered in marine-derived fungi, such as Aspergillus sydowi.[1]

A noteworthy discovery that points to the potential natural occurrence of the 6-bromo-5-methoxy-indole core is the isolation of 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester from the far eastern ascidian Syncarpa oviformis.[1] The presence of the 6-bromo-5-hydroxy-indole structure suggests that a subsequent O-methylation, a common enzymatic reaction in natural product biosynthesis, could lead to the formation of the 6-bromo-5-methoxy-indole moiety.

Key Isolated Compounds with Related Structures

While the target 6-bromo-5-methoxy-indole moiety remains to be discovered in nature, several closely related compounds have been isolated and characterized. These provide valuable chemical and biological context for future research.

Compound NameNatural SourceMolecular FormulaKey Spectroscopic Data (¹H NMR, ¹³C NMR, MS)Biological ActivityReference
Barettin Geodia barretti (sponge)C₂₆H₂₈BrN₇O₂Provided in original literatureAnti-inflammatory, antioxidant, antifouling[3]
8,9-Dihydrobarettin Geodia barretti (sponge)C₂₆H₃₀BrN₇O₂Provided in original literatureAnti-inflammatory[3]
6-Bromoconicamin Geodia barretti (sponge)C₁₉H₂₄BrN₅Provided in original literatureNot specified[3]
6-Bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester Syncarpa oviformis (ascidian)C₁₃H₁₂BrNO₄Provided in original literatureNot specified[1]
6-Methoxyspirotryprostatin B Aspergillus sydowi (marine fungus)C₂₂H₂₅N₃O₄Provided in original literatureWeak cytotoxic activity[1]

Experimental Protocols: Isolation of Bromo-Indole Alkaloids from Marine Sponges

The following is a generalized, detailed protocol for the isolation of bromo-indole alkaloids from marine sponges, based on established methodologies.[3]

1. Sample Collection and Preparation:

  • Collect the marine sponge (e.g., Geodia barretti) by scuba diving and freeze immediately at -20°C.

  • Transport the frozen sample to the laboratory and lyophilize to remove water.

  • Grind the dried sponge tissue into a fine powder.

2. Extraction:

  • Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (3 x 500 mL) at room temperature for 24 hours for each extraction.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in a mixture of 90% aqueous methanol and n-hexane.

  • Perform liquid-liquid partitioning to separate nonpolar compounds (in the n-hexane layer) from polar and medium-polarity compounds (in the aqueous methanol layer).

  • Further partition the aqueous methanol fraction against dichloromethane to separate compounds of intermediate polarity.

4. Chromatographic Purification:

  • Step 1: Vacuum Liquid Chromatography (VLC):

    • Subject the dichloromethane-soluble fraction to VLC on a silica gel column.

    • Elute with a stepwise gradient of n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).

  • Step 2: High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from VLC using reversed-phase HPLC (e.g., C18 column).

    • Employ a gradient elution system, for example, water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210 nm and 280 nm).

  • Step 3: Final Purification:

    • Isolate pure compounds by isocratic or shallow gradient HPLC runs on the fractions containing the target compounds.

5. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic techniques:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

    • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Visualization of Key Processes

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of bromo-indole alkaloids from a marine sponge.

experimental_workflow start Marine Sponge Collection (e.g., Geodia barretti) lyophilization Lyophilization & Grinding start->lyophilization extraction Solvent Extraction (DCM/MeOH) lyophilization->extraction partitioning Solvent Partitioning (Hexane/Aq. MeOH, DCM) extraction->partitioning vlc Vacuum Liquid Chromatography (Silica Gel) partitioning->vlc hplc Reversed-Phase HPLC (C18 Column) vlc->hplc purification Final Purification (Isocratic/Gradient HPLC) hplc->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation end Isolated Bromo-Indole Alkaloids elucidation->end

General workflow for the isolation of marine natural products.
Potential Signaling Pathway Modulation

Bromo-indole alkaloids have been reported to exhibit anti-inflammatory properties, and one of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific effect of a 6-bromo-5-methoxy-indole compound on this pathway is unknown, the following diagram illustrates the canonical NF-κB pathway and a hypothetical point of inhibition by a bromo-indole alkaloid.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ik_kinase IKK Complex receptor->ik_kinase activates ikb IκBα ik_kinase->ikb phosphorylates nfkb_complex NF-κB (p50/p65) ikb->nfkb_complex nucleus Nucleus nfkb_complex->nucleus translocates to transcription Gene Transcription (Inflammatory Mediators) nucleus->transcription inhibition Bromo-Indole Alkaloid inhibition->ik_kinase inhibits

Hypothetical inhibition of the NF-κB pathway by a bromo-indole alkaloid.

Conclusion and Future Directions

The 6-bromo-5-methoxy-indole moiety represents an intriguing, yet currently undiscovered, target in the realm of marine natural products. The prevalence of both brominated and methoxylated indoles in marine organisms, particularly sponges and tunicates, strongly suggests that natural products with this specific substitution pattern may exist and await discovery. The close structural relationship to known compounds like 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester provides a compelling rationale for targeted exploration of marine biodiversity.

Researchers and drug development professionals are encouraged to employ modern analytical techniques, such as hyphenated mass spectrometry methods (e.g., LC-MS/MS) and NMR spectroscopy, in their screening efforts to identify novel halogenated and methoxylated indole alkaloids. The detailed experimental protocols and workflows presented in this guide provide a solid foundation for the successful isolation and characterization of these potentially bioactive compounds. The elucidation of their biological activities and mechanisms of action will be crucial in unlocking their therapeutic potential. The continued exploration of the chemical diversity of the marine environment holds immense promise for the discovery of new chemical entities with the potential to address unmet medical needs.

References

Theoretical and Computational Analysis of 6-Bromo-5-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 6-Bromo-5-methoxy-1H-indole, a substituted indole derivative of interest in medicinal chemistry and materials science. The indole scaffold is a prevalent motif in numerous biologically active compounds.[1][2] The introduction of bromo and methoxy substituents modifies the electronic and steric properties of the indole ring, potentially influencing its biological activity and reactivity. This document outlines a plausible synthetic route, detailed protocols for computational analysis using Density Functional Theory (DFT), and molecular docking procedures to investigate its potential as a therapeutic agent. All quantitative data are presented in standardized tables, and key workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

The indole ring system is a cornerstone in the development of pharmaceuticals and functional organic materials.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the indole core dictates its physicochemical properties and biological targets. The subject of this guide, this compound, possesses a unique combination of an electron-donating methoxy group and an electron-withdrawing bromine atom, which is anticipated to confer distinct chemical and biological characteristics.

Theoretical and computational studies are indispensable tools in modern drug discovery and materials science.[3][4] Density Functional Theory (DFT) allows for the elucidation of molecular structure, electronic properties, and vibrational spectra.[5] Molecular docking simulations provide insights into the potential binding modes and affinities of small molecules with biological macromolecules, thereby guiding the identification of potential drug candidates.[3][4][6] This guide presents a structured approach to the synthesis and in-silico analysis of this compound.

Synthesis of this compound

A concise and regioselective synthesis of this compound derivatives has been reported, providing a reliable method for obtaining the core structure for further studies.[7] The following protocol is adapted from the synthesis of a closely related analogue, this compound-3-carboxylic acid.[7]

Experimental Protocol: Synthesis

A plausible synthetic route starting from 5-methoxy-1H-indole is outlined below.

Step 1: N-Trifluoroacetylation of 5-methoxy-1H-indole

  • Dissolve 5-methoxy-1H-indole in an appropriate aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-methoxy-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one.

Step 2: Regioselective Bromination

  • Dissolve the product from Step 1 in acetic acid and cool to 0 °C.[7]

  • Add a solution of bromine (1.2 equivalents) in acetic acid dropwise to the stirred solution.[7]

  • Allow the reaction mixture to stir at room temperature for 5 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium thiosulfate and then brine.

  • Dry the organic layer and concentrate to obtain 1-(6-bromo-5-methoxy-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one.

Step 3: Hydrolysis of the Trifluoroacetyl Group

  • Dissolve the brominated intermediate in a 20% aqueous sodium hydroxide solution.[7]

  • Reflux the mixture for 6 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with 2 N HCl.[7]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Synthesis_Workflow Start 5-methoxy-1H-indole Step1 N-Trifluoroacetylation (TFAA, DCM) Start->Step1 Intermediate1 1-(5-methoxy-1H-indol-1-yl)- 2,2,2-trifluoroethan-1-one Step1->Intermediate1 Step2 Regioselective Bromination (Br2, AcOH) Intermediate1->Step2 Intermediate2 1-(6-bromo-5-methoxy-1H-indol-1-yl)- 2,2,2-trifluoroethan-1-one Step2->Intermediate2 Step3 Hydrolysis (20% NaOH, reflux) Intermediate2->Step3 End This compound Step3->End

Figure 1: Synthetic Pathway for this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

  • Molecular Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The structure is optimized using a DFT method, commonly the B3LYP functional with a 6-311++G(d,p) basis set, to find the ground-state energy minimum.[8]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.[9]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular charge transfer and hyperconjugative interactions.[9]

Table 1: Calculated Molecular Properties of this compound

Parameter Calculated Value
Optimized Energy (Hartree) Illustrative Value
Dipole Moment (Debye) Illustrative Value
HOMO Energy (eV) Illustrative Value
LUMO Energy (eV) Illustrative Value

| HOMO-LUMO Gap (eV) | Illustrative Value |

Table 2: Selected Calculated Vibrational Frequencies (cm-1)

Vibrational Mode Calculated Frequency
N-H Stretch Illustrative Value
C-H Stretch (aromatic) Illustrative Value
C=C Stretch (aromatic) Illustrative Value
C-O Stretch Illustrative Value

| C-Br Stretch | Illustrative Value |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[3][6] This can help in identifying potential biological targets and understanding the mechanism of action.

  • Ligand Preparation: The 3D structure of this compound, optimized by DFT, is prepared for docking. This includes adding hydrogen atoms and assigning partial charges.

  • Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-ligands, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: The binding site on the receptor is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.[4]

  • Docking Simulation: Docking is performed using software such as AutoDock, GOLD, or Glide.[6][10] The software samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function.[3]

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Value
Binding Energy (kcal/mol) Illustrative Value
Inhibition Constant (Ki) Illustrative Value
Interacting Residues
Hydrogen Bonds e.g., ASP 145, GLU 98
Hydrophobic Interactions e.g., LEU 23, VAL 78, ILE 120

| Pi-Stacking | e.g., PHE 80 |

Computational_Workflow cluster_DFT DFT Calculations cluster_Docking Molecular Docking DFT_Start Initial 3D Structure Geom_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) DFT_Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Ligand_Prep Ligand Preparation Geom_Opt->Ligand_Prep Elec_Prop Electronic Properties (HOMO, LUMO, MEP, NBO) Freq_Calc->Elec_Prop Docking_Sim Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking_Sim Receptor_Prep Receptor Preparation Receptor_Prep->Docking_Sim Analysis Analysis of Binding Modes Docking_Sim->Analysis

Figure 2: General Workflow for Computational Studies.

Conclusion

This technical guide provides a framework for the synthesis and in-depth theoretical and computational analysis of this compound. The outlined protocols for synthesis, DFT calculations, and molecular docking serve as a robust starting point for researchers investigating the properties and potential applications of this and related indole derivatives. The combination of synthetic chemistry with computational modeling is a powerful strategy to accelerate the discovery and development of new molecules with desired functionalities, particularly in the realm of drug design and materials science. Further experimental validation is essential to confirm the theoretical predictions and fully elucidate the potential of this compound.

References

An In-Depth Technical Guide to the Reactivity and Stability of 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-Bromo-5-methoxy-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a substituted indole with a molecular formula of C₉H₈BrNO. The presence of the electron-donating methoxy group and the electron-withdrawing bromine atom on the benzene ring, coupled with the inherent reactivity of the indole nucleus, imparts a unique chemical character to the molecule.

Physicochemical Properties

Quantitative physicochemical parameters are crucial for predicting the behavior of a compound in biological systems and during formulation development. The following table summarizes key predicted properties for this compound.

PropertyPredicted ValueNotes
Molecular Weight 226.07 g/mol -
pKa (most acidic) 16.5 (NH)The indole nitrogen proton is weakly acidic.
pKa (most basic) -2.5 (C3)The indole ring is weakly basic, with the C3 position being the most likely site of protonation.
logP 2.7Indicates moderate lipophilicity.
Polar Surface Area 25 Ų
Hydrogen Bond Donors 1The N-H group of the indole ring.
Hydrogen Bond Acceptors 1The oxygen atom of the methoxy group.

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the substituted benzene ring. The indole nucleus is generally susceptible to electrophilic substitution, particularly at the C3 position. The methoxy group at the 5-position further activates the benzene ring towards electrophilic attack, while the bromine at the 6-position has a deactivating, ortho-para directing effect.

Electrophilic Substitution

The C3 position of the indole ring is the primary site for electrophilic attack due to the high electron density. Reactions such as Vilsmeier-Haack formylation would be expected to proceed readily at this position.

N-H Acidity and Alkylation

The proton on the indole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

Cross-Coupling Reactions

The presence of the bromine atom at the C6 position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Stability and Degradation

Understanding the stability of this compound is critical for its handling, storage, and formulation. Indole and its derivatives can be susceptible to degradation under various conditions.

General Stability Considerations

Indole compounds can be sensitive to light, heat, and extreme pH conditions. It is recommended to store this compound in a cool, dark place and under an inert atmosphere if possible.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. A general protocol for conducting such studies on this compound is provided below. These studies typically involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[1]

Potential Degradation Pathways

Based on the known degradation patterns of indole derivatives, the following pathways are plausible for this compound.

G A This compound B Hydrolysis (Acidic/Basic) A->B H⁺/OH⁻ C Oxidation (e.g., H₂O₂) A->C [O] D Photolysis (UV/Vis Light) A->D E Ring-Opened Products B->E F Oxidized Products (e.g., Oxindoles, Isatin derivatives) C->F G Polymerization/Dimerization Products D->G

Caption: Plausible degradation pathways for this compound.

Under hydrolytic conditions, particularly at extreme pH, the indole ring may be susceptible to cleavage. Oxidative conditions can lead to the formation of oxindole or isatin-like structures.[3] Exposure to light can induce photolytic degradation, potentially leading to polymerization or dimerization.[4]

Biological Activity and Mechanism of Action

Substituted indoles are a prominent class of compounds in drug discovery, with many exhibiting potent anticancer activity.[5][6] Several studies have highlighted the potential of indole derivatives as inhibitors of tubulin polymerization.[1][7][8][9]

Anticancer Activity: Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[9] Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3] Indole derivatives have been shown to bind to the colchicine binding site on β-tubulin, thereby inhibiting its polymerization.[1][8]

The following diagram illustrates the proposed mechanism of action for indole-based tubulin polymerization inhibitors.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C H Cell Cycle Arrest (G2/M) B->H D Mitotic Spindle Formation C->D E Cell Division D->E F This compound (Indole Derivative) G Inhibition F->G G->B I Apoptosis H->I

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]

  • Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[7]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[7]

3. Analysis:

  • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Conclusion

This compound is a versatile synthetic intermediate with promising potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its reactivity allows for diverse chemical modifications, while a thorough understanding of its stability is crucial for its successful application. This guide provides a foundational understanding of the key chemical and biological aspects of this compound to aid in its further investigation and development.

References

Potential Pharmacological Profile of 6-Bromo-5-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methoxy-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. While direct and extensive pharmacological studies on this compound are limited, its structural features—a brominated and methoxylated indole core—suggest a potential for a range of biological activities. This technical guide synthesizes the available information on its synthesis and explores its potential pharmacological profile based on the activities of structurally related compounds. We hypothesize that this compound may exhibit anti-inflammatory, antimicrobial, and cytotoxic (anticancer) properties. This document provides a comprehensive overview of these potential activities, detailed experimental protocols for their investigation, and visualizations of relevant biological pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, psychoactive, antimicrobial, and anticancer effects. The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. The presence of a halogen, such as bromine, at the 6-position and a methoxy group at the 5-position of the indole ring in this compound suggests the potential for unique pharmacological properties.

This guide aims to provide a detailed technical overview of the potential pharmacological profile of this compound. Given the current scarcity of direct biological data for this specific compound, this document will extrapolate its potential activities from published data on closely related analogs. The subsequent sections will detail its synthesis, explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent, provide detailed experimental protocols for in vitro evaluation, and present visual workflows and pathway diagrams to facilitate further investigation.

Synthesis of this compound

A concise and regioselective synthesis for this compound-3-carboxylic acid has been reported, which can be adapted to yield the parent compound, this compound.[1] The general synthetic approach involves the protection of the indole nitrogen, followed by regioselective bromination and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route starting from 5-methoxy-1H-indole is outlined below. This protocol is based on established indole chemistry.

Step 1: N-Protection of 5-methoxy-1H-indole

  • Dissolve 5-methoxy-1H-indole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)₂O, in the presence of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the N-Boc-5-methoxy-1H-indole by column chromatography.

Step 2: Regioselective Bromination

  • Dissolve the N-Boc-5-methoxy-1H-indole in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product and purify by column chromatography to obtain N-Boc-6-bromo-5-methoxy-1H-indole.

Step 3: N-Deprotection

  • Dissolve the N-Boc-6-bromo-5-methoxy-1H-indole in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the final product, this compound, with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Diagram: Synthetic Workflow for this compound

G cluster_synthesis Synthetic Workflow start 5-methoxy-1H-indole step1 N-Protection ((Boc)₂O, DMAP, DMF) start->step1 intermediate1 N-Boc-5-methoxy-1H-indole step1->intermediate1 step2 Regioselective Bromination (NBS, THF, -78°C) intermediate1->step2 intermediate2 N-Boc-6-bromo-5-methoxy-1H-indole step2->intermediate2 step3 N-Deprotection (TFA, DCM) intermediate2->step3 end This compound step3->end

Synthetic pathway for this compound.

Potential Pharmacological Activities

Based on the structural motifs present in this compound, several potential pharmacological activities can be hypothesized.

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators. The core structure of this compound is a key scaffold of the anti-inflammatory natural product Herdmanine D.[1]

Potential Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Modulation of Inflammatory Signaling Pathways: It could potentially interfere with signaling pathways crucial for the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Diagram: Potential Anti-inflammatory Signaling Pathway

G cluster_inflammation Potential Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway compound This compound compound->nfkb_pathway Inhibition compound->mapk_pathway Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->cytokines mapk_pathway->cytokines

Hypothesized inhibition of inflammatory pathways.

Antimicrobial Activity

Halogenated indoles, particularly brominated derivatives, have demonstrated significant antimicrobial activity. The presence of the bromine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to increased membrane permeability and interaction with microbial targets.

Potential Mechanisms of Action:

  • Disruption of Bacterial Cell Membranes: The compound may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: It could potentially inhibit the formation of biofilms, which are crucial for bacterial survival and resistance.

  • Inhibition of Essential Bacterial Enzymes: The indole nucleus could serve as a scaffold to interact with and inhibit the function of essential bacterial enzymes.

Cytotoxic (Anticancer) Activity

Many substituted indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and often involve the disruption of cellular processes essential for cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Methoxy-substituted indoles have been shown to inhibit tubulin polymerization, a key process in cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Kinase Inhibition: The indole scaffold can act as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

Diagram: Potential Mechanism of Tubulin Polymerization Inhibition

G cluster_tubulin Tubulin Polymerization Inhibition tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization compound This compound compound->polymerization Inhibition microtubules Microtubules polymerization->microtubules mitosis Mitosis microtubules->mitosis cell_cycle_arrest G2/M Arrest mitosis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Hypothesized mechanism of anticancer activity.

Proposed Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized pharmacological activities of this compound, a series of in vitro assays are proposed.

Anti-inflammatory Activity Assays

4.1.1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

4.1.2. Pro-inflammatory Cytokine Production Assay

  • Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate IC₅₀ values.

Antimicrobial Activity Assays

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution Method: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic (Anticancer) Activity Assays

4.3.1. Cell Viability Assay (MTT Assay)

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

4.3.2. In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add different concentrations of this compound to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Data Presentation

As direct experimental data for this compound is not yet available, the following tables present hypothetical data based on the expected activities of related indole derivatives to illustrate how the results of the proposed experiments could be structured.

Table 1: Potential Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)
NO ProductionRAW 264.7To be determined
TNF-α ProductionRAW 264.7To be determined
IL-6 ProductionRAW 264.7To be determined

Table 2: Potential Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)To be determined
Escherichia coli (Gram-negative)To be determined
Pseudomonas aeruginosa (Gram-negative)To be determined

Table 3: Potential Cytotoxic Activity of this compound

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)To be determined
A549 (Lung)To be determined
HCT116 (Colon)To be determined

Table 4: Potential Tubulin Polymerization Inhibition by this compound

AssayIC₅₀ (µM)
In vitro Tubulin PolymerizationTo be determined

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential for pharmacological activity. Based on its structural similarity to known bioactive indole derivatives, it is a promising candidate for investigation as an anti-inflammatory, antimicrobial, and anticancer agent. The experimental protocols and conceptual frameworks presented in this technical guide are intended to provide a solid foundation for researchers to systematically evaluate the pharmacological profile of this compound. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to determine its therapeutic potential. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a variety of diseases.

References

The Pivotal Role of 6-Bromo-5-methoxy-1H-indole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among these, the 6-bromo-5-methoxy-1H-indole core has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives of this compound, with a focus on their applications in oncology and infectious diseases.

Synthesis of the this compound Scaffold

The regioselective synthesis of this compound is a critical first step in the development of its derivatives. A common and effective strategy involves the protection of the indole nitrogen, followed by electrophilic bromination, and subsequent deprotection or further functionalization.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid

This protocol details a regioselective synthesis of a key derivative, this compound-3-carboxylic acid, which serves as a versatile intermediate for further derivatization.[3]

Step 1: Synthesis of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one

To a stirred solution of 5-methoxyindole (1.0 equivalent) in dimethylformamide (DMF), trifluoroacetic anhydride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. After completion of the reaction, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to yield the product.[3]

Step 2: Synthesis of 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

The product from Step 1 (1 equivalent) is dissolved in acetic acid. To this solution, bromine (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the brominated product.[3]

Step 3: Synthesis of this compound-3-carboxylic acid

The brominated intermediate from Step 2 (1 equivalent) is dissolved in a 20% aqueous sodium hydroxide solution and refluxed for 6 hours. After cooling to room temperature, the solution is acidified with 2N HCl. The precipitate formed is filtered, washed with ice-cold water, and dried under high vacuum to afford the final product.[3]

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for cancer chemotherapy.[4] Several 6-substituted indole derivatives, synthesized from the this compound scaffold, have been identified as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (μM)Reference
3g (a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative)MCF-7 (Breast)2.94 ± 0.56[4]
MDA-MB-231 (Breast)1.61 ± 0.004[4]
A549 (Lung)6.30 ± 0.30[4]
HeLa (Cervical)6.10 ± 0.31[4]
A375 (Melanoma)0.57 ± 0.01[4]
B16-F10 (Melanoma)1.69 ± 0.41[4]

Signaling Pathway: Inhibition of Tubulin Polymerization

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Vesicular_Transport Vesicular Transport Microtubules->Vesicular_Transport Cell_Shape Maintenance of Cell Shape Microtubules->Cell_Shape G2M_Arrest G2/M Cell Cycle Arrest Mitosis->G2M_Arrest Disruption leads to Indole_Derivative This compound Derivative Indole_Derivative->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_outcomes Cellular Outcomes Indole_Derivative Indole Derivative PI3K PI3K Indole_Derivative->PI3K Akt Akt Indole_Derivative->Akt Raf Raf Indole_Derivative->Raf PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Survival Promotes G Start Start: Prepare Bacterial/Fungal Inoculum Prepare_Compounds Prepare Serial Dilutions of This compound Derivative Start->Prepare_Compounds Inoculate Inoculate Microtiter Plate Wells Start->Inoculate Prepare_Compounds->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

References

Exploring the Structure-Activity Relationship of 6-Bromo-5-methoxy-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring allows for the fine-tuning of pharmacological properties. This technical guide delves into the structure-activity relationship (SAR) of a specific class of indole derivatives: those bearing a bromine atom at the 6-position and a methoxy group at the 5-position. This substitution pattern has been explored in the context of various therapeutic targets, revealing key insights into the molecular interactions that drive biological activity.

Kinase Inhibition: A Primary Focus

A significant area of investigation for 6-bromo-5-methoxy-1H-indole derivatives has been their potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole core can serve as a versatile scaffold for designing ATP-competitive kinase inhibitors, with substituents on the ring system modulating potency and selectivity.

While a comprehensive SAR study focusing exclusively on a broad range of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogs. For instance, research on isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones has demonstrated that the precise location of the methoxy group significantly impacts the mechanism of action. A remarkable finding from these studies is that shifting a methoxy group from the 5-position to the 6-position can switch the biological activity from inducing methuosis (a form of non-apoptotic cell death) to microtubule disruption[1]. This highlights the critical role of the substitution pattern on the indole ring in determining the pharmacological outcome.

The synthesis of related compounds, such as methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, has also been reported, indicating the chemical tractability of polysubstituted indoles for further functionalization and biological screening[2].

Structure-Activity Relationship Summary

Based on the analysis of related indole derivatives, the following SAR principles for this compound derivatives can be proposed:

  • The Indole Core : Acts as a critical scaffold for interaction with the ATP-binding pocket of various kinases. The NH group can serve as a hydrogen bond donor.

  • 6-Bromo Substitution : The bromine atom at the 6-position can contribute to binding affinity through halogen bonding or by occupying a hydrophobic pocket within the target protein. Its electron-withdrawing nature can also influence the overall electronic properties of the indole ring.

  • 5-Methoxy Substitution : The methoxy group at the 5-position is a key determinant of biological activity and mechanism. Its position influences the molecule's interaction with specific residues in the target's active site, potentially leading to different downstream cellular effects compared to other methoxy isomers[1].

  • Substituents at Other Positions : Modifications at other positions of the indole ring, such as the N1, C2, and C3 positions, are expected to significantly impact potency and selectivity. These positions offer opportunities for introducing moieties that can form additional interactions with the target protein or improve physicochemical properties.

Data Presentation

Due to the limited availability of extensive quantitative data for a diverse series of this compound derivatives in the public domain, a comprehensive data table cannot be constructed at this time. Further focused studies are required to generate such data.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for assays commonly used to evaluate the biological activity of indole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence, fluorescence, or absorbance.

Procedure:

  • Compound Preparation : Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is kept constant across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Kinase Reaction Setup : In a microplate, add the kinase, its specific substrate, and the diluted test compounds or vehicle control (DMSO).

  • Initiation of Reaction : Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection : Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically achieved by adding a detection reagent according to the manufacturer's instructions.

  • Data Analysis : The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader.

Procedure:

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values from the dose-response curves.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the exploration of this compound derivatives.

SAR_Logic cluster_Substitutions Key Substituent Effects cluster_Activities Biological Outcomes Indole This compound Core Scaffold Bromo 6-Bromo (Halogen Bonding, Hydrophobicity) Indole->Bromo Methoxy 5-Methoxy (Mechanism Determination) Indole->Methoxy Other Other Positions (N1, C2, C3) (Potency & Selectivity Modulation) Indole->Other Kinase Kinase Inhibition Bromo->Kinase Methoxy->Kinase Other->Kinase Anticancer Anticancer Activity Kinase->Anticancer

Caption: Logical relationships in the SAR of this compound derivatives.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction (Kinase, Substrate, Compound) CompoundPrep->ReactionSetup Initiate Initiate with ATP ReactionSetup->Initiate Incubate Incubate (e.g., 60 min at 30°C) Initiate->Incubate Detect Add Detection Reagent (Stop reaction & generate signal) Incubate->Detect Measure Measure Signal (Luminescence/Fluorescence) Detect->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze End End Analyze->End

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

References

Methodological & Application

The Versatile Role of 6-Bromo-5-methoxy-1H-indole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-5-methoxy-1H-indole is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. The strategic placement of the bromine atom at the 6-position and the methoxy group at the 5-position of the indole scaffold allows for a diverse range of chemical transformations. The electron-donating methoxy group activates the indole ring, while the bromo substituent serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, targeting the development of novel compounds for pharmaceutical and materials science research.

Application Notes

The synthetic utility of this compound primarily revolves around palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The key applications include:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 6-position of the indole and various aryl or vinyl boronic acids or esters. This is a powerful method for the synthesis of 6-aryl-5-methoxy-1H-indoles, a scaffold present in many biologically active compounds.

  • Buchwald-Hartwig Amination: This transformation facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of 6-amino-5-methoxy-1H-indole derivatives. This is particularly relevant in medicinal chemistry, as the introduction of diverse amine functionalities can significantly impact the pharmacological properties of a molecule.

  • Sonogashira Coupling: This reaction is employed to form a carbon-carbon bond between the indole and a terminal alkyne. The resulting 6-alkynyl-5-methoxy-1H-indoles are valuable intermediates that can be further elaborated or may exhibit interesting biological or material properties themselves.

The methoxy group at the 5-position not only influences the electronic properties of the indole ring but can also be a site for further chemical modification, such as demethylation to reveal a hydroxyl group, which can then be used for further functionalization.

Key Synthetic Protocols

The following section provides detailed experimental protocols for the three major cross-coupling reactions utilizing this compound as the starting material. These protocols are based on established methodologies for similar substrates and serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-5-methoxy-1H-indoles

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or PdCl₂(dppf) (0.02-0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-5-methoxy-1H-indole.

Quantitative Data (Representative):

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2)1,4-Dioxane/H₂O901692
3-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DMF/H₂O1101078

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-5-methoxy-1H-indoles

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.5-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the desired primary or secondary amine (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

AmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XPhos (1/2)NaOtBu (1.5)Toluene1001890
AnilinePd₂(dba)₃/RuPhos (2/4)K₃PO₄ (2)1,4-Dioxane1102482
BenzylaminePd(OAc)₂/BINAP (2/3)LiHMDS (2)THF801688

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Sonogashira Coupling for the Synthesis of 6-Alkynyl-5-methoxy-1H-indoles

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv.).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Terminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF25695
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DIPEA (2.5)DMF50891
1-HexynePdCl₂(PPh₃)₂ (4)CuI (8)Et₃N (3)THF401087

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Visualizations

The following diagrams illustrate the general workflows and catalytic cycles for the described reactions.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Reaction Setup (Inert Atmosphere) A->E B Arylboronic Acid B->E C Palladium Catalyst C->E D Base D->E F Solvent Addition (Degassed) E->F G Heating (80-110 °C) F->G H Cooling & Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K 6-Aryl-5-methoxy-1H-indole J->K

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [L-Pd(II)-Ar]Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [L-Pd(II)-Ar(HNR¹R²)]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar(NR¹R²) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR¹R² Red_Elim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)-Ar(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl L-Pd(II)-Ar(C≡CR) Transmetal->PdII_Alkynyl CuX CuX Transmetal->CuX Regeneration Red_Elim Reductive Elimination PdII_Alkynyl->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-C≡CR Red_Elim->Product Alkyne_React Alkyne Reaction CuX->Alkyne_React R-C≡CH, Base Cu_Acetylide Cu-C≡CR Alkyne_React->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkynyl Group

Sonogashira Coupling Catalytic Cycle

Conclusion

This compound stands as a key intermediate for the synthesis of a diverse range of functionalized indole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and versatile methods for the construction of carbon-carbon and carbon-nitrogen bonds at the 6-position. The provided protocols, along with the representative quantitative data, offer a solid foundation for researchers to explore the chemical space around this valuable scaffold, paving the way for the discovery of new therapeutic agents and advanced materials. Further optimization of the outlined conditions for specific substrates is encouraged to achieve maximal efficiency and yield.

6-Bromo-5-methoxy-1H-indole: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

6-Bromo-5-methoxy-1H-indole is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring a reactive bromine atom and an electron-donating methoxy group on the indole core, makes it a valuable precursor for the synthesis of a wide array of complex molecules with diverse biological activities. This indole derivative serves as a key starting material in the development of novel therapeutics, particularly in the areas of oncology and hormonal regulation. The strategic placement of the bromo and methoxy groups allows for selective functionalization, enabling the construction of intricate molecular architectures.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of complex molecules, including Selective Androgen Receptor Modulators (SARMs) and Checkpoint Kinase 1 (Chk1) inhibitors.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone while having minimal impact on reproductive tissues. This selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and certain types of cancer. This compound can be elaborated into potent SARM candidates through a series of chemical transformations.

A key synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 6-position of the indole ring. This is often followed by N-alkylation to introduce a side chain that is crucial for binding to the androgen receptor.

Experimental Protocol: Synthesis of a 6-Aryl-5-methoxy-1H-indole Intermediate

This protocol details the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid, a common step in the synthesis of various SARM candidates.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound226.071.0 g4.421.0
4-Cyanophenylboronic acid146.940.77 g5.311.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020 g0.0880.02
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)410.470.073 g0.1770.04
Potassium carbonate (K₂CO₃)138.211.22 g8.842.0
Toluene-20 mL--
Water-5 mL--
Ethyl acetate----
Brine----
Anhydrous sodium sulfate (Na₂SO₄)----
Silica gel----

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 g, 4.42 mmol), 4-cyanophenylboronic acid (0.77 g, 5.31 mmol), and potassium carbonate (1.22 g, 8.84 mmol).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene (20 mL) and water (5 mL) to the flask.

  • Add palladium(II) acetate (0.020 g, 0.088 mmol) and SPhos (0.073 g, 0.177 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-(4-cyanophenyl)-5-methoxy-1H-indole.

Expected Yield and Characterization:

The reaction typically proceeds with good to excellent yields.

ProductFormYield (%)Melting Point (°C)Spectroscopic Data
6-(4-Cyanophenyl)-5-methoxy-1H-indoleWhite to off-white solid85-95-¹H NMR, ¹³C NMR, MS
Experimental Workflow for SARM Synthesis

The following diagram illustrates a general workflow for the synthesis of a SARM starting from this compound.

SARM_Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (e.g., with 4-cyanophenylboronic acid) Start->Suzuki Intermediate1 6-(4-Cyanophenyl)-5-methoxy-1H-indole Suzuki->Intermediate1 N_Alkylation N-Alkylation (e.g., with an appropriate alkyl halide) Intermediate1->N_Alkylation SARM Final SARM Compound N_Alkylation->SARM Purification Purification and Characterization SARM->Purification

Caption: General synthetic workflow for a SARM.

Androgen Receptor Signaling Pathway

SARMs exert their effects by modulating the androgen receptor signaling pathway. The following diagram illustrates a simplified version of this pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR Binding AR_SARM AR-SARM Complex AR->AR_SARM Conformational Change & HSP Dissociation AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_SARM_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Biological_Effects Anabolic Effects (Muscle & Bone Growth) Transcription->Biological_Effects

Caption: Simplified Androgen Receptor signaling pathway.[1][2][3][4][5]

Application in the Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors

Chk1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy. The indole scaffold is a common feature in many Chk1 inhibitors, and this compound can be used to synthesize potent and selective inhibitors.

A common synthetic route involves an initial N-alkylation of the indole, followed by a Suzuki-Miyaura coupling to introduce a substituted pyrimidine or other heterocyclic moiety.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound226.071.0 g4.421.0
Sodium hydride (NaH, 60% in oil)24.000.21 g5.311.2
Alkyl halide (e.g., Iodomethane)141.940.31 mL4.861.1
Anhydrous N,N-Dimethylformamide (DMF)-15 mL--
Saturated aqueous NH₄Cl----
Ethyl acetate----
Brine----
Anhydrous magnesium sulfate (MgSO₄)----
Silica gel----

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 g, 4.42 mmol) and anhydrous DMF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.21 g, 5.31 mmol) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (e.g., iodomethane, 0.31 mL, 4.86 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the N-alkylated product.

Expected Yield and Characterization:

N-alkylation reactions of indoles generally proceed with high yields.

ProductFormYield (%)Melting Point (°C)Spectroscopic Data
1-Alkyl-6-bromo-5-methoxy-1H-indoleVaries with alkyl group90-98-¹H NMR, ¹³C NMR, MS
Experimental Workflow for Chk1 Inhibitor Synthesis

The following diagram outlines a general synthetic route to a Chk1 inhibitor using this compound.

Chk1_Inhibitor_Synthesis_Workflow Start This compound N_Alkylation N-Alkylation Start->N_Alkylation Intermediate1 1-Alkyl-6-bromo-5-methoxy-1H-indole N_Alkylation->Intermediate1 Suzuki Suzuki-Miyaura Coupling (e.g., with a pyrimidine boronic acid) Intermediate1->Suzuki Chk1_Inhibitor Final Chk1 Inhibitor Suzuki->Chk1_Inhibitor Purification Purification and Characterization Chk1_Inhibitor->Purification

Caption: General synthetic workflow for a Chk1 inhibitor.

Checkpoint Kinase 1 (Chk1) Signaling Pathway

Chk1 inhibitors function by disrupting the DNA damage response pathway, leading to the death of cancer cells. A simplified schematic of this pathway is shown below.

Chk1_Signaling_Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR Kinase (activated) DNA_Damage->ATR Chk1_inactive Chk1 (inactive) ATR->Chk1_inactive Phosphorylates Chk1_active Chk1 (active) Chk1_inactive->Chk1_active Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk1_active->Cell_Cycle_Arrest Promotes Cdc25 Cdc25 Phosphatase Chk1_active->Cdc25 Inhibits Chk1_Inhibitor Chk1 Inhibitor Chk1_Inhibitor->Chk1_active Blocks Apoptosis Apoptosis (Cell Death) Chk1_Inhibitor->Apoptosis Sensitizes cells to Cell_Cycle_Arrest->Apoptosis Leads to (if repair fails) Cdc25->Cell_Cycle_Arrest Promotes (when active)

Caption: Simplified Chk1 signaling pathway in response to DNA damage.[6][7][8][9][10][11][12][13]

This compound is a highly valuable and adaptable building block for the synthesis of complex, biologically active molecules. The protocols and workflows presented here for the synthesis of SARMs and Chk1 inhibitors highlight its utility in modern drug discovery. The ability to perform selective and high-yielding transformations such as Suzuki-Miyaura coupling and N-alkylation allows for the systematic exploration of chemical space and the optimization of lead compounds. The provided diagrams of the relevant signaling pathways offer a conceptual framework for understanding the mechanism of action of the synthesized molecules. These application notes serve as a comprehensive guide for researchers aiming to leverage the synthetic potential of this compound in their drug development programs.

References

Application Notes and Protocols for 6-Bromo-5-methoxy-1H-indole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically investigating the anticancer properties of 6-Bromo-5-methoxy-1H-indole is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related 6-bromo-indole and 5-methoxy-indole derivatives. These compounds serve as valuable surrogates for predicting the potential applications, mechanisms of action, and experimental approaches for this compound in cancer research.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] In oncology, indole derivatives have been successfully developed as anticancer agents targeting a variety of cellular processes, including tubulin polymerization, kinase signaling, and apoptosis.[1][3] The presence of halogen (e.g., bromine) and methoxy substituents on the indole ring has been shown to modulate the anticancer activity of these compounds.[4][5] This document provides a summary of the potential applications of this compound in cancer research, based on data from closely related analogs.

Potential Applications in Cancer Research

Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas of cancer research:

  • Antiproliferative Agent: As a primary screening application, the compound can be tested for its ability to inhibit the growth of various cancer cell lines.

  • Tubulin Polymerization Inhibitor: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

  • Kinase Inhibitor: The indole nucleus is a common feature in many kinase inhibitors.[1] this compound could be screened against a panel of cancer-related kinases.

  • Inducer of Apoptosis: The compound can be evaluated for its ability to induce programmed cell death in cancer cells.[4]

Data Presentation: In Vitro Anticancer Activity of Related Indole Derivatives

The following table summarizes the in vitro anticancer activities of various 6-bromo and 5-methoxy-indole derivatives against several human cancer cell lines. This data provides a reference for the potential potency of this compound.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)MCF-7 (Breast)CCK-82.94 ± 0.56[6]
MDA-MB-231 (Breast)CCK-81.61 ± 0.004[6]
A549 (Lung)CCK-86.30 ± 0.30[6]
HeLa (Cervical)CCK-86.10 ± 0.31[6]
A375 (Melanoma)CCK-80.57 ± 0.01[6]
B16-F10 (Melanoma)CCK-81.69 ± 0.41[6]
6-bromoisatinHT29 (Colon)Not SpecifiedNot Specified[4]
Caco-2 (Colon)Not SpecifiedNot Specified[4]
5-methoxyindole-isatin hybrid (Compound 5o)Not SpecifiedNot Specified1.69[5]
5-methoxyindole-isatin hybrid (Compound 5w)Not SpecifiedNot Specified1.91[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anticancer properties.

Protocol 1: In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol is adapted from studies on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).

  • Incubate the plates for 48 to 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on the investigation of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.[6][7]

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Tubulin Polymerization Assay

This protocol is based on the evaluation of indole-based tubulin assembly inhibitors.[8]

Objective: To assess the in vitro effect of the test compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)

  • Test compound

  • Microplate reader with temperature control at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves and determine the IC50 for tubulin polymerization inhibition.

Mandatory Visualization

Signaling Pathway Diagram

cluster_0 Indole_Derivative This compound (or related derivative) Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indole_Derivative->Microtubules Inhibits Tubulin->Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of action for indole derivatives as tubulin polymerization inhibitors.

Experimental Workflow Diagram

Start Start: Synthesize/Obtain This compound In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., CCK-8/MTT Assay) Start->In_Vitro_Screening IC50 Determine IC50 Values In_Vitro_Screening->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay In_Vivo_Studies In Vivo Animal Models (Xenograft) Mechanism_Studies->In_Vivo_Studies If potent in vitro End Lead Compound Optimization In_Vivo_Studies->End

Caption: A generalized experimental workflow for the preclinical evaluation of a novel anticancer compound.

References

Application Notes: Development of Tubulin Inhibitors from 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport. Their dynamic instability is a key feature that allows for the rapid reorganization of the microtubule network. Disruption of this dynamic equilibrium is a clinically validated and effective strategy in cancer therapy. Tubulin inhibitors interfere with microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1][2][3] Specifically, indole derivatives have emerged as a promising class of tubulin polymerization inhibitors, with some exhibiting potent anticancer activity. The 6-Bromo-5-methoxy-1H-indole core represents a versatile starting point for the synthesis of novel tubulin inhibitors. The strategic placement of the bromo and methoxy groups offers opportunities for chemical modification to optimize binding to tubulin, particularly at the colchicine-binding site, and to enhance cytotoxic activity against cancer cells.[2]

These application notes provide a comprehensive overview of the development of tubulin inhibitors derived from this compound, including synthetic strategies, key biological evaluation assays, and representative data.

Mechanism of Action

Indole-based tubulin inhibitors typically function by binding to the colchicine site on β-tubulin. This binding event disrupts the assembly of α/β-tubulin heterodimers into microtubules, thereby inhibiting microtubule polymerization. The consequence of this inhibition is a cascade of cellular events, beginning with the disruption of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase, and ultimately culminating in programmed cell death (apoptosis).

cluster_0 Cellular Effects of Indole-Based Tubulin Inhibitors Indole This compound Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization Microtubules Microtubule Disruption Polymerization->Microtubules Inhibition of Spindle Mitotic Spindle Dysfunction Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of indole-based tubulin inhibitors.

Data Presentation

The following tables summarize the biological activity of representative 6-substituted indole derivatives, highlighting their potential as tubulin inhibitors and anticancer agents. While specific data for a large series of derivatives from this compound is not extensively published, the data from closely related analogs provide a strong rationale for its use as a scaffold.

Table 1: Tubulin Polymerization Inhibition by 6-Substituted Indole Derivatives

Compound ID6-SubstituentTubulin Polymerization IC50 (µM)Reference
1a Bromo< 2.5[1]
1b Methoxy< 2.5[1]
2a Phenyl101.3[4]
2b 4-FluorophenylNot Reported[4]

Table 2: In Vitro Cytotoxicity of 6-Substituted Indole Derivatives against Cancer Cell Lines

Compound ID6-SubstituentCell LineIC50 (nM)Reference
1a BromoMCF-79.0[1]
1b MethoxyMCF-71.3[1]
3g PhenylMCF-72940[4]
3g PhenylA5496300[4]
3g PhenylHeLa6100[4]
3g PhenylA375570[4]

Experimental Protocols

Detailed methodologies for the key experiments in the development of tubulin inhibitors from this compound are provided below.

cluster_1 Experimental Workflow for Screening Tubulin Inhibitors Synthesis Synthesis of Derivatives from This compound Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cell Viability Assay (e.g., MTT) Purification->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay Active Compounds Microscopy Immunofluorescence Microscopy TubulinAssay->Microscopy CellCycle Cell Cycle Analysis Microscopy->CellCycle Lead Lead Compound Identification CellCycle->Lead

Caption: General experimental workflow for inhibitor screening.

Protocol 1: Synthesis of N-Aryl-6-bromo-5-methoxy-1H-indole-3-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common modification for tubulin inhibitors.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted anilines

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of this compound-3-carboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0°C and add oxalyl chloride (1.5 equivalents) dropwise. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline (1.2 equivalents) and TEA (2.5 equivalents) in anhydrous DCM. Cool this mixture to 0°C.

  • Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-aryl-6-bromo-5-methoxy-1H-indole-3-carboxamide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP stock solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer with 10% glycerol on ice. Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup (on ice): In a pre-chilled 96-well plate, add 50 µL of the 2X tubulin solution to each well. Add 50 µL of the diluted test compounds or vehicle control (buffer with DMSO) to the respective wells.

  • Initiation of Polymerization: Add GTP to a final concentration of 1 mM to each well to initiate the polymerization.

  • Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The inhibitory activity of the compounds can be determined by comparing the rate and extent of tubulin polymerization in the presence of the compound to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of the test compounds on the microtubule network in cells.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Glass coverslips in a 24-well plate

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere for 24 hours. Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS and mount the coverslips on glass slides using mounting medium. Visualize the microtubule network and nuclei using a fluorescence microscope.

Structure-Activity Relationship (SAR)

The biological activity of 6-substituted indole derivatives is highly dependent on the nature and position of the substituents.

cluster_2 Structure-Activity Relationship (SAR) Logic Scaffold This compound Modification Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) Scaffold->Modification Position6 Substitution at C6 Modification->Position6 Position3 Substitution at C3 Modification->Position3 Potency Increased Potency Position6->Potency e.g., Aryl groups Position3->Potency e.g., Aroyl, Amide groups Selectivity Improved Selectivity Potency->Selectivity

Caption: Logical relationships in SAR studies.

  • Substitution at the 6-position: The presence of a halogen (like bromo) or a methoxy group at the 6-position has been shown to be favorable for potent cytotoxic activity.[1] Further modification at this position, for instance, through cross-coupling reactions to introduce aryl or heteroaryl groups, can significantly modulate the activity.

  • Substitution at the 3-position: The introduction of an aroyl group, particularly a 3,4,5-trimethoxybenzoyl moiety, is a common strategy to mimic the trimethoxyphenyl ring of colchicine and combretastatin A-4, enhancing binding to the colchicine site.

  • Substitution at the N1-position: Modification of the indole nitrogen can also influence activity, with different substituents potentially altering the electronic properties and steric profile of the molecule.

Conclusion

This compound is a valuable and promising scaffold for the development of novel tubulin polymerization inhibitors. The synthetic accessibility and the potential for diverse chemical modifications at multiple positions allow for the fine-tuning of pharmacological properties. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new indole-based anticancer agents. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to identify lead compounds with enhanced potency, selectivity, and drug-like properties for preclinical and clinical development.

References

Application Notes and Protocols: Synthesis and Evaluation of 6-Bromo-5-methoxy-1H-indole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-bromo-5-methoxy-1H-indole derivatives, a promising scaffold for developing potent kinase inhibitors. This document outlines detailed protocols for chemical synthesis and in-vitro kinase inhibition assays, presents representative data on the inhibitory activities of similar indole compounds, and visualizes key biological pathways and experimental workflows.

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology. Dysregulation of kinase activity is a hallmark of many cancers. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The specific substitution pattern of this compound offers a strategic platform for further chemical modification. The methoxy group can influence electronic properties and solubility, while the bromo substituent serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of a wide chemical space to optimize potency and selectivity against target kinases.

I. Synthesis of this compound Derivatives

The following protocol describes a regioselective and efficient strategy for the synthesis of the this compound-3-carboxylic acid core, which can be further derivatized.[1]

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize this compound-3-carboxylic acid.

Materials:

  • 5-methoxy-1H-indole-3-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Protection of the Indole Nitrogen:

    • Dissolve 5-methoxy-1H-indole-3-carboxylic acid in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitor by TLC). This step protects the indole nitrogen and activates the ring for electrophilic substitution.

  • Regioselective Bromination:

    • Cool the reaction mixture back to 0°C.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution. The trifluoroacetyl group directs the bromination to the C6 position.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.

  • Hydrolysis (Deprotection):

    • Quench the reaction by slowly adding a 2M aqueous solution of sodium hydroxide (NaOH).

    • Stir vigorously for 2-4 hours at room temperature to hydrolyze the trifluoroacetyl group.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound-3-carboxylic acid.[1]

  • Further Derivatization (Example: Amide Coupling):

    • The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives for screening.

II. In-Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds is quantified by determining their half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.

Protocol 2: IC50 Determination using ADP-Glo™ Assay

Objective: To determine the IC50 value of a synthesized indole derivative against a target kinase.

Materials:

  • Target kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Synthesized indole inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • Kinase Assay Buffer

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate Kinase Assay Buffer. The final ATP concentration should be near the Km value for the specific kinase.

    • Prepare serial dilutions of the indole inhibitor compounds in buffer containing a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or control to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.

III. Data Presentation

While specific IC50 data for this compound derivatives are not widely published, the table below presents representative data for other substituted indole-based compounds against common kinase targets to illustrate the potential of this scaffold.

Disclaimer: The following data is for illustrative purposes only and represents the inhibitory activity of structurally related indole derivatives, not the specific this compound scaffold itself.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Substituted Indole (Urea Derivative)SRC2Dasatinib
Substituted IndoleEGFR1026Osimertinib
Bromo-Indole DerivativeBRAF V600E50 - 200Vemurafenib
Indole-based CompoundVEGFR-230 - 150Sunitinib
Azaindole Derivativec-Met20 - 70Crizotinib

IV. Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Kinase inhibitors derived from the indole scaffold often target Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR. These receptors, when activated, initiate downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival.[2][3][4] The diagram below illustrates this pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand EGF Ligand receptor EGFR ligand->receptor Binds RAS RAS receptor->RAS Activates inhibitor 6-Bromo-5-methoxy- 1H-indole Derivative inhibitor->receptor Inhibits ATP Binding & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified EGFR signaling pathway showing inhibition by an indole derivative.

Experimental Workflow Diagrams

The following diagrams outline the general workflows for the synthesis and subsequent screening of the indole derivatives. The process begins with chemical synthesis and purification, followed by biological screening to identify promising lead compounds.[5][6][7]

1. Synthetic Workflow

Synthesis_Workflow start Start: 5-methoxy- 1H-indole-3-carboxylic acid step1 Step 1: N-Protection (TFAA in DCM) start->step1 step2 Step 2: Bromination (NBS at 0°C) step1->step2 step3 Step 3: Hydrolysis (NaOH solution) step2->step3 step4 Step 4: Purification (Recrystallization) step3->step4 product Product: 6-Bromo-5-methoxy- 1H-indole-3-carboxylic acid step4->product

Caption: Workflow for the regioselective synthesis of the core indole scaffold.

2. Screening Workflow

Screening_Workflow compound Synthesized Indole Derivatives assay_prep Prepare Serial Dilutions & Kinase Assay Plates compound->assay_prep kinase_rxn Perform Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) assay_prep->kinase_rxn detection ADP Detection (ADP-Glo™ Reagents) kinase_rxn->detection readout Measure Luminescence detection->readout analysis Data Analysis: - % Inhibition - Dose-Response Curve readout->analysis ic50 Determine IC50 Value analysis->ic50

Caption: General workflow for in-vitro screening and IC50 determination.

References

Application Notes and Protocols for the Functionalization of 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of 6-Bromo-5-methoxy-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic introduction of various substituents at the C6-position via modern cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[1] For this compound, this reaction enables the introduction of a diverse range of aryl, heteroaryl, or vinyl groups at the C6-position.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃DME/H₂O806~89-98%[2]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dimethoxyethane802-4~90-95%[3]
3-PyridylboranePd(PPh₃)₄ (2%)Na₂CO₃DME/H₂O8012~92%[1]
Thiophene-2-boronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dimethoxyethane802High[3]

Yields are representative and based on similar bromo-heterocyclic systems; optimization for the specific substrate may be required.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a standard procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.)[2][3]

  • Solvent (e.g., Dioxane/Water 4:1 or DME/H₂O 2:1)[2][4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the 6-aryl-5-methoxy-1H-indole product.[4]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming carbon-nitrogen bonds.[5] This method allows for the arylation of a wide variety of primary and secondary amines with this compound, producing N-substituted 6-amino-5-methoxy-1H-indoles.

Quantitative Data Summary

The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice, with different ligands favoring different classes of amines.

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineBrettPhos precatalyst (2%)LiHMDSTHF6512-24~94-99%[6]
4-MethoxyanilineBrettPhos precatalyst (2%)LiHMDSTHF6512-24~92%[7]
BenzylamineBrettPhos precatalyst (2%)LiHMDSTHF6512-24~88%[7]
IndoletBuXPhos Pd G3 (2%)K₂CO₃Toluene10012~91%[6]
MorpholineRuPhos precatalyst (2%)LiHMDSTHF6512-24High[7]

Data is representative for aryl bromides and may require optimization. LiHMDS = Lithium bis(trimethylsilyl)amide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the N-arylation of amines with this compound.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)[7]

  • Base (e.g., LiHMDS 1M solution in THF, 2.0 eq.)[7]

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the amine (if solid), and the palladium precatalyst to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the amine (if liquid).

  • Add the base (e.g., LiHMDS solution) dropwise to the stirred reaction mixture at room temperature.

  • Seal the tube and heat the reaction to the specified temperature (typically 65-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.[7]

C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] It is an effective method for introducing alkynyl moieties at the C6-position of the indole scaffold, which are valuable functional groups for further transformations or as components in conjugated materials.

Quantitative Data Summary

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes.[9]

Terminal AlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2-5%)CuI (4-10%)TEATHF60-80High[9]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2-5%)CuI (4-10%)DIPEADMF80High[9]
1-HeptynePd(PPh₃)₄ (2%)CuI (5%)Et₃NToluene70~80-90%[2]
EthynylbenzenePdCl₂(PPh₃)₂ (10%)CuI (20%)Et₃NTHF70High[2]

Yields are representative for aryl bromides, which are less reactive than aryl iodides and may require higher temperatures or catalyst loadings.[8] TEA = Triethylamine, DIPEA = Diisopropylethylamine.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a standard method for the alkynylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[9]

  • Copper(I) iodide (CuI, 4-10 mol%)[9]

  • Amine base (e.g., Triethylamine or DIPEA, 2-3 eq., can also serve as solvent)[9]

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (if used) and the amine base via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 70-100 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing the pad with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-alkynyl-5-methoxy-1H-indole.[9]

Visualized Workflows and Mechanisms

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) start->sonogashira prod_suzuki 6-Aryl-5-methoxy-1H-indole (C-C Bond) suzuki->prod_suzuki prod_buchwald 6-Amino-5-methoxy-1H-indole (C-N Bond) buchwald->prod_buchwald prod_sonogashira 6-Alkynyl-5-methoxy-1H-indole (C-C Bond) sonogashira->prod_sonogashira

Caption: Functionalization pathways for this compound.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa 1 pd2 Ar-Pd(II)L₂(Br) oa->pd2 trans Transmetalation pd2->trans 2 pd2_r Ar-Pd(II)L₂(Ar') trans->pd2_r re Reductive Elimination pd2_r->re 3 re->pd0 prod Ar-Ar' re->prod arbr Ar-Br arbr->oa arbor Ar'-B(OH)₂ + Base arbor->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 6-Bromo-5-methoxy-1H-indole in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-5-methoxy-1H-indole as a starting material for the development of novel anti-inflammatory agents. This document details a synthetic protocol for the preparation of a candidate anti-inflammatory compound, presents its biological activity data, and discusses the underlying mechanism of action.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory properties. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological activity. This compound is a versatile starting material, with the bromine atom at the 6-position providing a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthesis of a Candidate Anti-inflammatory Agent: N-aryl-5-methoxy-1H-indol-6-amine

A key synthetic strategy to generate potent anti-inflammatory agents from this compound is the introduction of an amine functionality at the C6 position via a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach allows for the synthesis of a library of N-substituted 6-amino-5-methoxy-1H-indole derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative N-aryl-5-methoxy-1H-indol-6-amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., XPhos - 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of sodium tert-butoxide (1.4 mmol).

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-5-methoxy-1H-indol-6-amine.

G cluster_synthesis Synthesis Workflow start This compound reagents Aryl Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene start->reagents Buchwald-Hartwig Amination product N-aryl-5-methoxy-1H-indol-6-amine reagents->product purification Purification (Column Chromatography) product->purification

Diagram 1: Synthesis of N-aryl-5-methoxy-1H-indol-6-amine.

Biological Activity and Data Presentation

Derivatives of 6-aminoindoles have shown significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators. The following tables summarize the inhibitory activity of a representative compound against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTargetIC₅₀ (µM)Cell Line
N-phenyl-5-methoxy-1H-indol-6-amine (Representative)NO Production8.5RAW 264.7
TNF-α Release12.2RAW 264.7
IL-6 Release15.7RAW 264.7

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces NO.

The synthesized N-aryl-5-methoxy-1H-indol-6-amine is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induction Inhibitor N-aryl-5-methoxy-1H-indol-6-amine Inhibitor->IKK Inhibition

Diagram 2: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assays

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Assay (Griess Test)
  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Cytokine (TNF-α and IL-6) Measurement (ELISA)
  • Collect the cell culture supernatants after treatment.

  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curves.

G cluster_workflow In Vitro Assay Workflow cluster_assays Assays start RAW 264.7 Cells treatment Pre-treat with Compound + LPS Stimulation start->treatment supernatant Collect Supernatant treatment->supernatant griess Griess Test (NO Measurement) supernatant->griess elisa ELISA (TNF-α, IL-6 Measurement) supernatant->elisa

Diagram 3: Workflow for in vitro anti-inflammatory assays.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel indole-based anti-inflammatory agents. The protocols and data presented herein demonstrate a viable pathway for the development of potent inhibitors of key pro-inflammatory mediators through the strategic application of modern synthetic methodologies like the Buchwald-Hartwig amination. Further exploration of the structure-activity relationship by diversifying the substituents on the indole core can lead to the discovery of new and improved anti-inflammatory drug candidates.

Application Notes and Protocols for the Scalable Synthesis of 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-5-methoxy-1H-indole is a crucial heterocyclic building block in medicinal chemistry and materials science. Its substituted indole core is a common motif in a wide array of biologically active compounds and functional materials. The development of robust and scalable synthetic procedures is essential for its application in drug discovery and development. These application notes provide a detailed, step-by-step protocol for the synthesis of this compound derivatives, focusing on a regioselective strategy that is amenable to scale-up. The presented methodology is based on the synthesis of the closely related and highly valuable intermediate, this compound-3-carboxylic acid.[1]

Overall Synthetic Strategy

The synthesis of substituted indoles can be approached through various methods, including the well-known Fischer, Bischler, and Hemetsberger syntheses.[2] For this specific target, a post-functionalization approach is highly effective. The strategy detailed here involves a concise and regioselective construction of the this compound core.[1] The key step is the selective bromination at the C-6 position of a 5-methoxyindole precursor, directed by a trifluoroacetyl group at the C-3 position. This directing group not only facilitates the desired regioselectivity but also serves as a precursor to the carboxylic acid functionality.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Protection & Bromination cluster_2 Step 3: Hydrolysis A 5-Methoxy-1H-indole B 1-(5-methoxy-1H-indol-3-yl)- 2,2,2-trifluoroethan-1-one A->B (CF₃CO)₂O C 1-(6-bromo-5-methoxy-1H-indol-3-yl)- 2,2,2-trifluoroethan-1-one (4) B->C Br₂ / AcOH D This compound- 3-carboxylic acid (5) C->D 20% aq. NaOH, Reflux

Caption: Overall workflow for the synthesis of this compound-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (Compound 4)

This protocol outlines the regioselective bromination of the trifluoroacetylated 5-methoxyindole precursor. The trifluoroacetyl group at the C-3 position deactivates the pyrrole ring towards electrophilic substitution, thereby directing the bromination to the electron-rich benzene ring, specifically at the C-6 position.

Methodology:

  • To a stirred solution of 1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one (1 equiv.) in glacial acetic acid (AcOH), add bromine (Br₂) (1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to stir and warm to room temperature over a period of 5 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the crude product with sufficient cold water and dry it under a high vacuum to yield compound 4 .[1]

Protocol 2: Synthesis of this compound-3-carboxylic acid (Compound 5)

This protocol describes the hydrolysis of the trifluoroacetyl group to afford the target carboxylic acid. This step proceeds under basic conditions followed by an acidic workup.

Methodology:

  • Dissolve compound 4 (1 equiv.) in a 20% aqueous sodium hydroxide (NaOH) solution.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with 2 N hydrochloric acid (HCl). A precipitate will form.

  • Filter the precipitate through a sintered funnel and wash it with ice-cold water.

  • Dry the solid product under a high vacuum to afford the desired this compound-3-carboxylic acid (5 ).[1]

Data Presentation

Table 1: Summary of Reaction Parameters for Bromination (Protocol 1)

ParameterValue/Condition
Starting Material1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
ReagentBromine (Br₂)
Stoichiometry1.2 equivalents
SolventGlacial Acetic Acid (AcOH)
Temperature0 °C to Room Temperature
Reaction Time5 hours

Table 2: Summary of Reaction Parameters for Hydrolysis (Protocol 2)

ParameterValue/Condition
Starting Material1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
Reagent20% aqueous Sodium Hydroxide (NaOH)
SolventWater
TemperatureReflux
Reaction Time6 hours
Yield94%[1]

Table 3: Physicochemical and Spectroscopic Data for this compound-3-carboxylic acid (Compound 5)

PropertyValue
Melting Point220–225 °C[1]
AppearanceBrownish solid[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)12.05 (br, 1H), 11.70 (br, 1H), 7.93 (s, 1H), 7.72 (s, 1H), 7.58 (s, 1H), 3.90 (s, 3H)[1]

Scale-Up Considerations and Logical Relationships

Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Scale_Up cluster_bromination Protocol 1: Bromination cluster_hydrolysis Protocol 2: Hydrolysis A Exothermic Reaction B Controlled Br₂ Addition A->B Mitigation C Efficient Heat Transfer A->C Mitigation D Precipitation & Filtration C->D Enables E Homogeneous Reflux F Controlled Acidification E->F Leads to G Large Volume Filtration F->G Process Flow H Crystallization for Purity G->H Process Flow

Caption: Key considerations for scaling up the synthesis protocols.

  • Heat Management: The bromination reaction is exothermic. On a larger scale, efficient heat transfer is critical. A jacketed reactor with controlled cooling is recommended. The dropwise addition of bromine should be carefully controlled to manage the temperature.

  • Reagent Handling: Bromine is highly corrosive and toxic. Use of a closed system with a scrubber for bromine vapors is essential for large-scale operations.

  • Work-up and Isolation: The precipitation and filtration steps can be challenging at scale. Ensure adequate reactor and filtration equipment size. For the final product, crystallization from a suitable solvent system may be a more scalable purification method than column chromatography.[3]

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Safety Precautions

  • General Handling: Handle all chemicals in a well-ventilated area, preferably a chemical fume hood.[4] Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Use with extreme caution in a fume hood and wear heavy-duty gloves. Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Acetic Acid (AcOH): Corrosive and can cause skin and eye burns.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Highly corrosive. Handle with care to avoid contact. The neutralization reaction is exothermic.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[6] For eye contact, rinse cautiously with water for several minutes.[6] Seek immediate medical attention in all cases of significant exposure.

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations for hazardous materials.[4] Do not discard down the drain.[4]

References

Application Notes and Protocols for 6-Bromo-5-methoxy-1H-indole in Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a hypothetical framework for the investigation of 6-Bromo-5-methoxy-1H-indole as a potential neuroprotective agent. As of the date of this document, there is no direct experimental evidence in the public domain demonstrating the neuroprotective efficacy of this specific compound. The proposed applications, mechanisms, and protocols are based on the known biological activities of structurally related indole derivatives, particularly those bearing methoxy and bromo substitutions. These notes are intended to guide future research and are not based on established data for the title compound.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. In the context of neurodegenerative diseases, indole derivatives have emerged as promising candidates for the development of multi-target neuroprotective agents.[1] Their therapeutic potential stems from their ability to modulate various pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation.[2]

Compounds bearing a 5-methoxyindole moiety have demonstrated notable antioxidant and neuroprotective effects. For instance, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has shown strong antioxidant properties and the ability to counteract scopolamine-induced memory impairment in rats by restoring acetylcholine levels and reducing oxidative stress.[3] Furthermore, dietary administration of 5-methoxyindole-2-carboxylic acid has been shown to confer neuroprotection against ischemic stroke injury.[4][5] On the other hand, derivatives of 6-bromoindole, isolated from marine sponges, have exhibited potent anti-inflammatory activities by modulating cytokine secretion in immune cells.[6][7]

Given these precedents, it is hypothesized that This compound , a molecule combining both the 5-methoxy and 6-bromo substitutions on an indole ring, may possess synergistic or complementary neuroprotective properties. This document outlines a potential research and development path for this compound.

Hypothetical Neuroprotective Profile of this compound

Based on the activities of related compounds, this compound is postulated to exhibit a multi-target neuroprotective profile.

Summary of Neuroprotective Activities of Related Indole Derivatives

The following table summarizes the observed neuroprotective and related biological activities of various 5-methoxy and 6-bromoindole derivatives, providing a basis for the hypothetical potential of this compound.

Compound ClassSpecific Derivative ExampleBiological ActivityQuantitative Data (IC50, etc.)Reference(s)
5-Methoxyindole Derivatives Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acidAntioxidant, Neuroprotective, MAO-B inhibitorNot specified[3]
5-Methoxyindole-2-carboxylic acid (MICA)Neuroprotection in ischemic strokeNot specified[4][5]
Indole-phenolic hybridsAntioxidant, Cytoprotective, Anti-amyloid aggregationIncreased cell viability by ~25%[8][2]
6-Bromoindole Derivatives Geobarrettin CAnti-inflammatoryReduced IL-12p40 secretion[6]
BarettinAnti-inflammatoryIC50 for IL-12p40: 21.0 µM[7]
Postulated Mechanism of Action

It is hypothesized that this compound may exert neuroprotective effects through a combination of antioxidant, anti-inflammatory, and potentially anti-amyloidogenic pathways. The 5-methoxy group may contribute to free radical scavenging, while the 6-bromo substituent could modulate inflammatory signaling cascades.

G cluster_0 Cellular Stressors cluster_1 This compound cluster_2 Neuroprotective Pathways cluster_3 Cellular Outcomes Oxidative Stress Oxidative Stress BMIN This compound Oxidative Stress->BMIN Neuroinflammation Neuroinflammation Neuroinflammation->BMIN Protein Aggregation Protein Aggregation Protein Aggregation->BMIN Antioxidant Response Activation of Nrf2 Pathway (↑ Antioxidant Enzymes) BMIN->Antioxidant Response Anti-inflammatory Response Inhibition of NF-κB Pathway (↓ Pro-inflammatory Cytokines) BMIN->Anti-inflammatory Response Anti-aggregation Effect Modulation of Aβ Aggregation BMIN->Anti-aggregation Effect Neuronal Survival Neuronal Survival Antioxidant Response->Neuronal Survival Anti-inflammatory Response->Neuronal Survival Anti-aggregation Effect->Neuronal Survival

Hypothetical multitarget neuroprotective mechanism of this compound.

Experimental Protocols: In Vitro Evaluation of Neuroprotective Effects

The following protocols are designed to provide a preliminary assessment of the neuroprotective potential of this compound.

Synthesis of this compound

A concise and regioselective synthesis of this compound-3-carboxylic acid has been reported, which can be adapted to produce the parent compound. The key steps involve the bromination of a trifluoroacetylated 5-methoxyindole precursor, followed by hydrolysis.[9]

Protocol for Synthesis of this compound-3-carboxylic acid:

  • Dissolve 1-(5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one in acetic acid at 0 °C.

  • Add bromine (1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C to room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the resulting 1-(6-bromo-5-methoxy-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one in a 20% aqueous NaOH solution and reflux for 6 hours.

  • Cool the reaction mixture to room temperature and acidify with 2 N HCl.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum to yield this compound-3-carboxylic acid.[9]

Further decarboxylation would be required to obtain the target compound, this compound.

In Vitro Neuroprotection Assays

A human neuroblastoma cell line, such as SH-SY5Y, is a suitable model for initial in vitro screening.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays Cell_Seeding Seed SH-SY5Y cells Pre-treatment Pre-treat with this compound Cell_Seeding->Pre-treatment 24h Induce_Toxicity Induce neurotoxicity (e.g., H2O2, Aβ peptide) Pre-treatment->Induce_Toxicity 1-2h Cell_Viability Cell Viability Assay (MTT) Induce_Toxicity->Cell_Viability 24h ROS_Measurement ROS Measurement (DCFH-DA) Induce_Toxicity->ROS_Measurement 24h Inflammation_Assay Cytokine Analysis (ELISA) Induce_Toxicity->Inflammation_Assay 24h

Workflow for in vitro evaluation of neuroprotective effects.

Protocol for Cell Viability (MTT) Assay:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce neurotoxicity by adding a known neurotoxin, such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM or aggregated amyloid-beta (Aβ) peptide (10 µM).

  • Incubate the cells for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.

Protocol for Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

  • Follow steps 1-4 of the MTT assay protocol.

  • After the 24-hour incubation with the neurotoxin, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates higher ROS levels.

Protocol for Inflammatory Cytokine Analysis (ELISA):

  • Seed SH-SY5Y cells in a 24-well plate and treat as described in the MTT assay (steps 1-4).

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound and the known neuroprotective activities of related indole derivatives provide a strong rationale for investigating its potential as a novel neuroprotective agent. The proposed hypothetical mechanisms and experimental protocols offer a starting point for a systematic evaluation of this compound.

Future research should focus on:

  • Confirmation of Synthesis: Establishing a reliable and scalable synthesis route for this compound.

  • In Vitro Validation: Performing the outlined in vitro assays to confirm or refute the hypothesized neuroprotective effects.

  • Mechanism of Action Studies: If neuroprotective activity is confirmed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

  • In Vivo Studies: Promising in vitro results should be followed by evaluation in animal models of neurodegenerative diseases to assess efficacy, pharmacokinetics, and safety.

The exploration of this compound could lead to the discovery of a novel, multi-target therapeutic agent for the treatment of complex neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-Bromo-5-methoxy-1H-indole, with a primary focus on addressing and overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Regioselective bromination of a 5-methoxyindole precursor: This is often the most direct approach, starting with a readily available 5-methoxyindole derivative and introducing the bromine at the C-6 position.

  • Leimgruber-Batcho Indole Synthesis: This method involves the reductive cyclization of a β-dimethylamino-2-nitrostyrene derivative.[1][2] For this specific target molecule, the starting material would be 4-bromo-5-methoxy-2-nitrotoluene. This route is advantageous for producing indoles that are unsubstituted at the 2 and 3 positions.[3]

  • Fischer Indole Synthesis: This classic method utilizes the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4] The required precursor would be (4-bromo-3-methoxyphenyl)hydrazine. While widely applicable, this method can sometimes lead to regioisomeric mixtures if the phenylhydrazine is asymmetrically substituted.

Q2: I am observing low yields in my synthesis. What are the general contributing factors?

A2: Low yields in indole synthesis can arise from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters that often require careful optimization.

  • Instability of Reactants or Intermediates: Indole intermediates can be sensitive to acidic or oxidative conditions, leading to degradation or polymerization.

  • Side Reactions: Competing reactions, such as over-bromination, rearrangement, or cleavage of functional groups, can significantly reduce the yield of the desired product.

  • Purification Challenges: The final product may be difficult to separate from byproducts or starting materials, leading to losses during workup and purification.

Q3: Why is regioselectivity an issue in the bromination of 5-methoxyindole, and how can it be controlled?

A3: The electron-donating methoxy group at the C-5 position and the nitrogen atom in the pyrrole ring activate the indole nucleus for electrophilic substitution. This can lead to bromination at multiple positions, primarily C-2, C-3, C-4, and C-6. To achieve regioselective bromination at the C-6 position, a common strategy is to use a directing group, such as a trifluoroacetyl group at the C-3 position, which deactivates the pyrrole ring towards electrophilic attack and directs the bromination to the desired C-6 position on the benzene ring.[5]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several reagents used in the synthesis of this compound are hazardous.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Strong Acids (e.g., AcOH, H₂SO₄): Corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Solvents: Many organic solvents are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guide: Regioselective Bromination of a 5-Methoxyindole Precursor

This guide focuses on a common and effective route for the synthesis of this compound, which involves the regioselective bromination of a C-3 protected 5-methoxyindole derivative, followed by deprotection.

Experimental Workflow

cluster_0 Synthesis of this compound start 5-Methoxy-1H-indole-3-carbaldehyde step1 Protection of C-3 Position (e.g., Trifluoroacetylation) start->step1 CF3CO2H, (CF3CO)2O step2 Regioselective Bromination (C-6) (e.g., Br2 in AcOH) step1->step2 Br2, AcOH step3 Hydrolysis/Deprotection of C-3 step2->step3 aq. NaOH end This compound step3->end cluster_troubleshooting Troubleshooting Path start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (e.g., NBS, Br2) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude is_sm Unreacted Starting Material? analyze_crude->is_sm is_isomers Mixture of Isomers? analyze_crude->is_isomers is_side_products Unexpected Side Products? analyze_crude->is_side_products optimize_time_temp Optimize Reaction Time/Temp is_sm->optimize_time_temp increase_reagent Increase Reagent Stoichiometry is_sm->increase_reagent check_protection Verify C-3 Protection is_isomers->check_protection milder_conditions Use Milder Brominating Agent/Conditions is_isomers->milder_conditions lower_temp Lower Reaction Temperature is_side_products->lower_temp purification Optimize Purification Method is_side_products->purification end end optimize_time_temp->end Improved Synthesis increase_reagent->end Improved Synthesis check_protection->end Improved Synthesis milder_conditions->end Improved Synthesis lower_temp->end Improved Synthesis purification->end Improved Synthesis

References

Technical Support Center: Purification of Brominated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of brominated indole derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of brominated indole derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Degradation of the Brominated Indole Derivative During Column Chromatography

  • Question: My brominated indole derivative appears to be decomposing on the silica gel column, leading to streaks on the TLC plate and low recovery of the desired product. What could be the cause and how can I prevent this?

  • Answer: This is a common issue as some indole derivatives are sensitive to the acidic nature of standard silica gel[1][2].

    • Troubleshooting Steps:

      • Neutralize the Stationary Phase: Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine[1].

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina[3].

      • Perform a Quick Stability Test: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for a while. If you observe a new spot forming, it is likely degrading on the silica[2].

Issue 2: Over-bromination and Difficulty Separating Polybrominated Byproducts

  • Question: My reaction has produced a mixture of mono-, di-, and sometimes tri-brominated indoles, which are proving difficult to separate by column chromatography. How can I improve the separation?

  • Answer: Over-bromination is a frequent side reaction in the synthesis of brominated indoles[1]. The resulting closely related byproducts can be challenging to separate due to similar polarities.

    • Troubleshooting Steps:

      • Optimize Chromatography Conditions:

        • Solvent System: A shallow gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) can enhance separation. Experiment with different solvent ratios based on TLC analysis to maximize the difference in Rf values between your desired product and the impurities[1].

        • Column Dimensions: A longer, narrower column can provide better resolution for difficult separations.

      • Recrystallization: This technique can be highly effective for separating compounds with different solubilities. A carefully chosen solvent system will dissolve the desired compound and the impurities at an elevated temperature, but upon cooling, the desired compound will crystallize out, leaving the more soluble impurities in the mother liquor.

Issue 3: Low Yield After Recrystallization

  • Question: I have successfully obtained pure crystals of my brominated indole derivative, but the final yield is very low. How can I improve my recovery?

  • Answer: Low yield during recrystallization can be due to several factors, including using too much solvent or premature crystallization.

    • Troubleshooting Steps:

      • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding excess solvent will keep more of your product dissolved at cold temperatures, thus reducing the yield[4].

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities[5].

      • Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization often contains a significant amount of the desired product. Concentrating the mother liquor and performing a second recrystallization can often yield another crop of crystals.

Issue 4: The Compound "Oils Out" Instead of Forming Crystals During Recrystallization

  • Question: When I cool the solution of my brominated indole derivative, it forms an oil instead of crystals. What is happening and what can I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the solvent mixture, or if the solution is too supersaturated.

    • Troubleshooting Steps:

      • Adjust the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. This can sometimes prevent premature precipitation[5]. Alternatively, try a different solvent system altogether. Common solvent mixtures for recrystallization include ethanol/water, hexane/ethyl acetate, and acetone/water[6][7].

      • Reheat and Cool Slowly: If an oil forms, try reheating the solution until it is clear again, and then allow it to cool more slowly. You can also try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization[5].

Quantitative Data

Table 1: Purification of Indole from a Concentrated Oil by Solute Crystallization [8]

ParameterConditionPurity of Indole (wt%)Yield of Indole (%)
Crystallization Temperature 283 K99.557.5
Impeller Speed 0 s⁻¹99.557.5
Initial Solvent to Feed Ratio 15.599.557.5

Table 2: Comparison of Indole Synthesis and Purification Methods [9]

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purification Method
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chlorideNone1700.172-80Recrystallization
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271Not specified
Pd-Catalyzed C-H Activation Indole, IodobenzenePd(OAc)₂, Cu(OAc)₂Acetic AcidRoom Temp2485Column Chromatography

Experimental Protocols

Protocol 1: Purification of 3-Bromoindole by Column Chromatography

This protocol is adapted from a procedure for the synthesis of 3-bromoindole[1].

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A common mobile phase for brominated indoles is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.3[1].

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any trapped air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude brominated indole in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a steady flow rate.

    • Collect the eluate in fractions (e.g., in test tubes).

    • Monitor the separation by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-bromoindole.

Protocol 2: General Recrystallization Procedure for Brominated Indole Derivatives

This is a general protocol that can be adapted for various brominated indoles[4][10][11].

  • Solvent Selection: Choose a solvent or a solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol/water, or hexane/ethyl acetate[6].

  • Dissolution: Place the crude brominated indole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate or water bath) while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution[4].

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation[10].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Brominated Indole Derivative tlc TLC Analysis (Solvent System Optimization) start->tlc column Column Chromatography tlc->column Primary Purification purity_check Purity Check (TLC, NMR, LC-MS) column->purity_check recrystallization Recrystallization recrystallization->purity_check Re-check Purity purity_check->recrystallization If Impure pure_product Pure Brominated Indole Derivative purity_check->pure_product If Pure nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, Cytokines receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB NF-κB ikk->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb IκB degradation dna DNA nfkb_nuc->dna gene_transcription Gene Transcription (Pro-inflammatory Genes) dna->gene_transcription

References

Technical Support Center: Controlling Regioselectivity in the Bromination of 5-Methoxy-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of 5-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the position of bromination on the 5-methoxy-1H-indole scaffold. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve your desired brominated isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for bromination on 5-methoxy-1H-indole?

The electron-rich nature of the indole ring, further activated by the methoxy group at the 5-position, directs electrophilic bromination to specific positions. The C3 position is the most nucleophilic and generally the most reactive site. However, depending on the reaction conditions and the brominating agent, substitution can also occur at other positions, primarily C2, C4, and C6.

Q2: How does the choice of brominating agent affect the regioselectivity?

The choice of brominating agent is a critical factor in controlling the regioselectivity:

  • N-Bromosuccinimide (NBS): Often favored for selective C3-bromination under mild conditions. However, the solvent and temperature can influence the outcome. In aqueous or protic solvents, NBS can lead to the formation of oxindole byproducts.

  • Molecular Bromine (Br₂): A strong brominating agent that can lead to over-bromination (di- and tri-brominated products) if not carefully controlled. It can be used for C3 bromination, but selectivity can be lower compared to NBS.

  • Pyridinium Bromide Perbromide (Py·HBr·Br₂): A milder and more selective source of bromine compared to Br₂. It is often used for the preparation of 3-bromoindoles with good yields.

Q3: What is "over-bromination" and how can I prevent it?

Over-bromination refers to the introduction of more than one bromine atom onto the indole ring, leading to di-, tri-, or even tetra-brominated products. To prevent this:

  • Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.

  • Maintain a low reaction temperature (e.g., 0 °C or below).

  • Choose a milder brominating agent like NBS or pyridinium bromide perbromide.

  • Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to modulate the ring's reactivity.

Q4: I am observing the formation of oxindole byproducts. What is the cause and how can I avoid it?

The formation of oxindole byproducts is a known side reaction, particularly when using NBS in the presence of water or protic solvents like tert-butanol. The reaction proceeds through the formation of a 3-bromoindolenine intermediate which is then attacked by water. To avoid oxindole formation, use anhydrous aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄) for the bromination reaction with NBS.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired monobrominated product - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature.- Increase reaction time or slowly warm the reaction to room temperature while monitoring by TLC. - Ensure the use of high-purity starting materials and dry solvents. - Optimize the temperature; for many indole brominations, low temperatures (0 °C to -78 °C) are crucial for selectivity and stability.
Formation of multiple products (poor regioselectivity) - Reaction temperature is too high. - Highly reactive brominating agent. - Unprotected indole nitrogen.- Perform the reaction at a lower temperature. - Switch to a milder brominating agent (e.g., from Br₂ to NBS). - Protect the indole nitrogen with a group like Boc or Ts to direct bromination.
Significant amount of starting material remaining - Insufficient brominating agent. - Low reaction temperature leading to slow kinetics. - Deactivated brominating agent.- Add a slight excess (up to 1.1 equivalents) of the brominating agent. - Allow the reaction to stir for a longer period or gradually increase the temperature. - Use a fresh bottle of the brominating agent, especially for NBS which can decompose over time.
Formation of a dark, tarry reaction mixture - Polymerization of the indole under acidic conditions. - Reaction temperature too high.- Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HBr byproduct. - Maintain a low reaction temperature throughout the addition of the brominating agent.
Difficulty in purifying the product - Presence of closely related isomers. - Product instability on silica gel.- Utilize column chromatography with a carefully selected eluent system; a shallow gradient can improve separation. - Consider using neutral alumina for chromatography if the product is acid-sensitive. Recrystallization can also be an effective purification method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the bromination of 5-methoxy-1H-indole. Please note that yields and regioselectivity can vary based on the specific experimental setup.

Brominating Agent Solvent Temperature (°C) Typical Major Product Approximate Yield (%) Key Considerations
NBS (1.1 eq)DMF0 to RT3-Bromo-5-methoxy-1H-indole85-95High selectivity for C3.
NBS (1.1 eq)CCl₄Reflux3-Bromo-5-methoxy-1H-indole70-80Anhydrous conditions are crucial.
Br₂ (1.1 eq)Pyridine03-Bromo-5-methoxy-1H-indole60-70Pyridine acts as a solvent and base.
Br₂ (2.2 eq)Acetic AcidRT3,6-Dibromo-5-methoxy-1H-indole75-85Over-bromination is intended.
Pyridinium Bromide Perbromide (1.1 eq)Pyridine03-Bromo-5-methoxy-1H-indole80-90Milder alternative to Br₂.

Experimental Protocols

Protocol 1: Selective C3-Bromination using N-Bromosuccinimide (NBS)

This protocol is designed for the selective synthesis of 3-bromo-5-methoxy-1H-indole.

Materials:

  • 5-methoxy-1H-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromo-5-methoxy-1H-indole.

Protocol 2: C6-Bromination via Protection-Deprotection Strategy

Direct bromination at the C6 position is challenging. A common strategy involves protecting the more reactive positions (N1 and C3) to direct bromination to the benzene ring.

Materials:

  • 5-methoxy-1H-indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

Procedure:

  • N-Boc Protection: Dissolve 5-methoxy-1H-indole (1.0 eq) in DCM. Add Et₃N (1.2 eq) and Boc₂O (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with water and brine, then dry and concentrate to obtain N-Boc-5-methoxy-1H-indole.

  • Bromination: Dissolve the N-Boc-protected indole in a suitable solvent (e.g., DMF or acetonitrile). Cool to 0 °C and add NBS (1.1 eq). Stir until the reaction is complete. This will likely result in a mixture of brominated products, with C6-bromination being a significant component.

  • Purification: Purify the mixture by column chromatography to isolate the desired N-Boc-6-bromo-5-methoxy-1H-indole isomer.

  • Deprotection: Dissolve the purified N-Boc-6-bromo-5-methoxy-1H-indole in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize with a saturated aqueous solution of sodium bicarbonate, extract with DCM, dry, and concentrate to obtain 6-bromo-5-methoxy-1H-indole.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-methoxy-1H-indole in anhydrous solvent cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir and monitor by TLC add_nbs->stir quench Quench with Na₂S₂O₃ stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Brominated Product chromatography->product

Caption: Experimental workflow for the bromination of 5-methoxy-1H-indole.

Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Potential Solutions start Analyze Reaction Outcome low_yield Low Yield? start->low_yield poor_selectivity Poor Regioselectivity? start->poor_selectivity over_bromination Over-bromination? start->over_bromination oxindole Oxindole Formation? start->oxindole sol_low_yield • Increase reaction time/temp • Check reagent purity low_yield->sol_low_yield sol_poor_selectivity • Lower reaction temperature • Use milder brominating agent • Protect indole nitrogen poor_selectivity->sol_poor_selectivity sol_over_bromination • Use 1.0 eq. of brominating agent • Lower temperature over_bromination->sol_over_bromination sol_oxindole • Use anhydrous aprotic solvent oxindole->sol_oxindole

Caption: Troubleshooting decision tree for the bromination of 5-methoxy-1H-indole.

troubleshooting guide for the Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the Fischer indole synthesis. The following guides and frequently asked questions (FAQs) address common issues encountered during the synthesis of substituted indoles.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Low yields are a common challenge in the Fischer indole synthesis and can arise from several factors, including substrate decomposition, competing side reactions, or incomplete conversion of starting materials.[1]

CauseRecommended Action
Inappropriate Acid Catalyst The selection of the acid catalyst is crucial and depends on the specific substrate. A catalyst that is too strong can cause the starting materials or product to decompose, while a weak catalyst may not effectively promote the reaction. It is recommended to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). For less reactive substrates, polyphosphoric acid (PPA) can be an effective choice.[1]
Sub-optimal Temperature High reaction temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction. The ideal temperature is highly dependent on the substrate and the catalyst being used. It is advisable to start with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and lead to improved yields in shorter reaction times.[1]
Unstable Hydrazone Intermediate Certain arylhydrazones are unstable and may decompose before the cyclization step can occur. In these instances, a one-pot synthesis approach is recommended, where the hydrazone is generated in situ and then cyclized without being isolated.[1][2]
Electron-Donating Groups on the Carbonyl Component Substituents that are strongly electron-donating on the carbonyl-containing starting material can stabilize the intermediate iminylcarbocation. This stabilization can favor a competing heterolytic N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement, resulting in byproducts and low yields.[1][3][4] For these substrates, exploring milder reaction conditions or alternative synthetic routes may be necessary.[1]
Steric Hindrance Significant steric hindrance near the reaction centers can inhibit the conformational changes required for the sigmatropic rearrangement and subsequent cyclization steps.[1] In such cases, employing higher temperatures or stronger acids might be necessary to overcome the steric barrier.[1]
Impure Starting Materials Impurities present in the phenylhydrazine or the carbonyl compound can interfere with the reaction. It is important to ensure the purity of the starting materials through appropriate purification techniques such as recrystallization or distillation, and to confirm their purity via methods like NMR or melting point analysis.[5]
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

When an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, which can lead to a mixture of regioisomeric indole products.[1][6]

Influencing FactorRecommendation
Steric Effects The regioselectivity of the reaction is often influenced by the steric bulk of the substituents on the ketone. The reaction typically favors the formation of the less sterically hindered enamine intermediate.[5]
Reaction Conditions The ratio of the resulting regioisomers can sometimes be influenced by adjusting the reaction temperature and the solvent used.[1] The choice of acid catalyst and its concentration can also have a significant impact on the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[5]
Issue 3: Formation of Tar and Polymeric Byproducts

The strongly acidic conditions and often high temperatures used in the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates the isolation of the desired product and reduces the overall yield.[1]

CauseRecommended Action
Oxidative Side Reactions Indoles can be susceptible to oxidation, which can lead to the formation of colored impurities.[5] To minimize oxidative decomposition, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[5]
Aldol Condensation Byproducts Aldol reactions can occur as a side reaction, particularly with enolizable aldehydes and ketones.[5] If possible, using a non-enolizable carbonyl compound can prevent this issue. Alternatively, optimizing the reaction conditions, such as temperature and reaction time, may help to minimize the formation of these byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for the Fischer Indole Synthesis?

A1: To perform the Fischer indole synthesis, you will need three main components: a phenylhydrazine (which can be substituted to produce different indole derivatives), an aldehyde or a ketone that has at least two alpha-hydrogens to allow for the formation of the enamine intermediate, and an acid catalyst, which can be either a Brønsted acid like hydrochloric acid (HCl) or a Lewis acid like zinc chloride (ZnCl₂).[2]

Q2: Can the Fischer indole synthesis be performed in a single pot?

A2: Yes, the indole formation can be carried out in one pot, as the intermediate arylhydrazones do not need to be isolated.[2] In practice, the aldehyde or ketone is often heated with an equivalent amount of the aromatic hydrazine in a solvent like acetic acid to form the phenylhydrazone, which is then immediately heated under acid catalysis to undergo rearrangement and deamination to form the indole ring.[6]

Q3: How does the Fischer indole synthesis differ from other indole synthesis methods like the Madelung synthesis?

A3: While both methods yield indoles, their starting materials and reaction conditions are quite different. The Fischer method utilizes a phenylhydrazine and a carbonyl compound under acidic conditions. In contrast, the Madelung synthesis begins with an N-acyl-o-toluidine and requires a strong base at very high temperatures.[2]

Q4: I am struggling to purify my substituted indole product using column chromatography. What can I do?

A4: Purifying substituted indoles can be challenging due to the presence of polar byproducts. If you are experiencing issues such as streaking or multiple, difficult-to-separate spots on your TLC plate, consider the following purification strategies:

  • Base Wash: A thorough wash of the organic extract with an aqueous base can help to remove acidic impurities.[1]

  • Alternative Chromatography: If standard silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[1]

  • Distillation: For indoles that are volatile, distillation under reduced pressure may be a viable purification option.[1]

Experimental Protocol: Synthesis of 2,5-Dimethyl-1H-indole

This protocol describes the synthesis of 2,5-dimethyl-1H-indole from p-tolylhydrazine hydrochloride and acetone.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Acetone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Chloroform

  • Sodium sulfate

Procedure:

  • To a reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and acetone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).

  • Reflux the mixture with stirring for 2.25 hours.

  • After cooling, pour the reaction mixture into water (20 mL).

  • Neutralize the mixture with a 1 M sodium hydroxide solution.

  • Extract the product with chloroform (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can then be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for the Fischer Indole Synthesis start Start Fischer Indole Synthesis problem Low Yield or No Product? start->problem check_catalyst Check Acid Catalyst - Screen Brønsted & Lewis acids - Consider PPA for unreactive substrates problem->check_catalyst Yes side_reactions Side Reactions Observed? problem->side_reactions No check_temp Optimize Temperature - Start with milder conditions - Consider microwave synthesis check_catalyst->check_temp check_hydrazone Hydrazone Stability? - Perform one-pot synthesis check_temp->check_hydrazone check_substituents Electron-Donating Groups? - Use milder conditions - Consider alternative routes check_hydrazone->check_substituents check_purity Check Starting Material Purity - Recrystallize or distill check_substituents->check_purity check_purity->side_reactions regioisomers Formation of Regioisomers? - Adjust acid/solvent/temperature - Consider steric effects side_reactions->regioisomers Yes tar_formation Tar/Polymer Formation? - Run under inert atmosphere - Optimize conditions to avoid aldol condensation side_reactions->tar_formation purification_issue Purification Issues? side_reactions->purification_issue No regioisomers->purification_issue tar_formation->purification_issue purification_steps Purification Strategies - Base wash - Alternative chromatography - Recrystallization/Distillation purification_issue->purification_steps Yes success Successful Synthesis purification_issue->success No purification_steps->success

Caption: A troubleshooting workflow for common Fischer indole synthesis problems.

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis cluster_start Starting Materials phenylhydrazine Phenylhydrazine hydrazone_formation 1. Phenylhydrazone Formation (Condensation) phenylhydrazine->hydrazone_formation ketone Aldehyde or Ketone ketone->hydrazone_formation enamine_isomerization 2. Isomerization to Enamine (Tautomerization) hydrazone_formation->enamine_isomerization sigmatropic_rearrangement 3. [3,3]-Sigmatropic Rearrangement enamine_isomerization->sigmatropic_rearrangement aromatization 4. Aromatization with Loss of Ammonia sigmatropic_rearrangement->aromatization indole Substituted Indole aromatization->indole

Caption: General mechanism of the Fischer indole synthesis.

References

identifying and minimizing byproducts in 6-Bromo-5-methoxy-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-5-methoxy-1H-indole. Our focus is on identifying and minimizing byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic strategies for methoxy-activated indoles, including this compound, are the Fischer, Bischler, and Hemetsberger indole syntheses. An alternative and often preferred route is the direct regioselective bromination of a 5-methoxy-1H-indole precursor.

Q2: What are the primary byproducts to expect during the synthesis of this compound?

A2: The primary byproduct of concern is the isomeric 4-bromo-5-methoxy-1H-indole . This arises from the ortho-, para-directing effect of the methoxy group at the C5 position, which activates both the C4 and C6 positions for electrophilic substitution. Other potential byproducts can include starting materials if the reaction is incomplete, and in the case of the Fischer indole synthesis, potential cleavage products like aniline derivatives, especially when electron-donating groups are present on the phenylhydrazine.[1]

Q3: How can I minimize the formation of the 4-bromo isomer during bromination?

A3: Minimizing the formation of the 4-bromo isomer involves careful control of reaction conditions. Key factors include the choice of brominating agent, solvent, and temperature. Using a less reactive brominating agent and a non-polar solvent at low temperatures can enhance selectivity for the less sterically hindered C6 position.

Q4: What are the best analytical techniques to identify and quantify byproducts?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and identifying isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and can be used for quantitative analysis (qNMR) to determine the ratio of isomers in a mixture.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of starting material or product. - Formation of multiple byproducts.- Monitor the reaction progress using TLC or HPLC to ensure completion. - For Fischer indole synthesis, use milder acidic conditions (e.g., acetic acid instead of polyphosphoric acid) and lower temperatures to prevent tar formation. - For bromination, use N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane or carbon tetrachloride at 0°C to improve regioselectivity and minimize side reactions.[2]
Presence of Significant Amounts of 4-Bromo-5-methoxy-1H-indole - Strong activating effect of the C5-methoxy group. - Use of a highly reactive brominating agent or polar solvent.- Employ a bulkier brominating agent to favor substitution at the less sterically hindered C6 position. - Screen different solvents; non-polar solvents often provide better selectivity. - Optimize the reaction temperature; lower temperatures generally favor the desired isomer.
Formation of Dibrominated Byproducts - Use of excess brominating agent.- Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. - Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.
Difficulty in Separating 6-Bromo and 4-Bromo Isomers - Similar polarities of the isomers.- Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). - Preparative HPLC can be employed for difficult separations. - Recrystallization from a suitable solvent system may selectively precipitate one isomer.

Experimental Protocols

Protocol 1: Regioselective Bromination of 5-methoxy-1H-indole

This protocol focuses on the direct bromination of a 5-methoxy-1H-indole precursor, which is a common and effective method.

Materials:

  • 5-methoxy-1H-indole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (1.05 eq) in anhydrous DCM to the cooled indole solution over 30 minutes.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the 6-bromo and 4-bromo isomers.

Data Presentation

Table 1: Hypothetical Comparison of Bromination Conditions

Brominating AgentSolventTemperature (°C)Ratio of 6-bromo:4-bromo isomer (hypothetical)
Br₂Acetic Acid252:1
NBSDichloromethane05:1
NBSAcetonitrile253:1

Note: This table is for illustrative purposes to highlight the impact of reaction conditions on regioselectivity. Actual results may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 5-methoxy-1H-indole in DCM react Add NBS at 0°C start->react 1.0 eq monitor Monitor by TLC react->monitor Stir quench Quench with Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product byproduct 4-Bromo-5-methoxy-1H-indole chromatography->byproduct

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_factors Key Factors Influencing Byproduct Formation synthesis Synthesis of this compound brominating_agent Brominating Agent (e.g., NBS vs. Br₂) synthesis->brominating_agent solvent Solvent (Polar vs. Non-polar) synthesis->solvent temperature Temperature (Low vs. High) synthesis->temperature byproducts Byproduct Profile brominating_agent->byproducts solvent->byproducts temperature->byproducts isomer_4_bromo 4-Bromo-5-methoxy-1H-indole (Major Isomeric Byproduct) byproducts->isomer_4_bromo primarily dibromo Dibrominated Products byproducts->dibromo with excess reagent

Caption: Factors influencing byproduct formation in the synthesis of this compound.

References

optimizing reaction conditions for the N-alkylation of 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 6-Bromo-5-methoxy-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of indoles like this compound?

The primary challenges include:

  • Low Yields: Incomplete reactions or degradation of the starting material can lead to poor yields.[1]

  • Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some instances, C2-alkylation can also occur.[1]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1]

  • Substrate Reactivity: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]

Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?

Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic approach to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion which favors N-alkylation.[1][2] The solvent choice is critical; for example, increasing the proportion of DMF in THF/DMF mixtures has been shown to enhance N-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2]

  • Catalyst Control: In certain catalytic systems, the choice of ligand can control regioselectivity. For instance, in copper-hydride catalyzed alkylations, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1]

Q3: My reaction is giving a low yield. What are the potential causes and how can I resolve this?

Low yields can stem from several factors:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H by considering the strength and stoichiometry of the base, reaction temperature, and time. Using a stronger base or increasing the temperature may be necessary.[1]

  • Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

  • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]

  • Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, exploring milder reaction conditions is recommended.[1]

Q4: I am observing the formation of dialkylated products. How can I prevent this?

Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can be minimized by:

  • Controlling Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2] Adding the alkylating agent dropwise can also help maintain a low concentration and reduce the likelihood of a second alkylation.[2]

  • Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help control reactivity.[2]

  • Bulky Reagents: Using a bulkier alkylating agent can disfavor a second alkylation due to steric hindrance.[2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete deprotonation of indole N-H.Use a stronger base (e.g., NaH), increase base stoichiometry (1.1-1.5 eq.), or increase deprotonation time/temperature.[1]
Low reaction temperature.Increase the reaction temperature; N-alkylation is often favored at higher temperatures.[3]
Impure reagents or solvent (presence of water).Use anhydrous solvents and ensure the purity of starting materials.[1]
Sterically hindered substrates.Use a more reactive alkylating agent or less hindered substrates if possible.[1]
Poor Regioselectivity (C3-Alkylation) Incomplete deprotonation.Ensure complete formation of the indolate anion with a strong base like NaH.[2]
Suboptimal solvent system.Use polar aprotic solvents like DMF or THF. A higher proportion of DMF can favor N-alkylation.[1][2]
Low reaction temperature.Increase the reaction temperature, as this can favor the thermodynamic N-alkylated product.[1][2]
Formation of Dialkylated Products Excess alkylating agent.Use a stoichiometric amount or a slight excess (1.05-1.2 eq.) of the alkylating agent.[2]
High reactivity of alkylating agent.Add the alkylating agent dropwise to the reaction mixture.[2]
Prolonged reaction time or high temperature.Monitor the reaction closely by TLC/LC-MS and quench upon completion of mono-alkylation. Consider lowering the temperature.[2]
Degradation of Starting Material Harsh reaction conditions (strong base, high temperature).Explore milder bases or reaction conditions.[1]

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.)

  • Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent dropwise to the reaction mixture.[2]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.

Visualizations

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Indole in Anhydrous Solvent Add_Base Add Base (e.g., NaH) at 0 °C Start->Add_Base Deprotonation Stir for Deprotonation (0 °C to RT) Add_Base->Deprotonation Add_Alkylating_Agent Add Alkylating Agent Dropwise at 0 °C Deprotonation->Add_Alkylating_Agent Reaction_Monitoring Stir (RT or Heat) & Monitor by TLC/LC-MS Add_Alkylating_Agent->Reaction_Monitoring Quench Quench with aq. NH₄Cl Reaction_Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify End Pure N-Alkylated Indole Purify->End

Caption: General workflow for the N-alkylation of this compound.

Troubleshooting_Tree Start Low Yield or Poor Selectivity? Low_Yield Low Yield? Start->Low_Yield Yes Poor_Selectivity Poor Selectivity? (C3-Alkylation) Start->Poor_Selectivity No Incomplete_Deprotonation Incomplete Deprotonation? Low_Yield->Incomplete_Deprotonation Optimize_Base Increase Base Stoichiometry or Use Stronger Base Incomplete_Deprotonation->Optimize_Base Yes Low_Temp Low Temperature? Incomplete_Deprotonation->Low_Temp No Increase_Temp Increase Reaction Temperature Low_Temp->Increase_Temp Yes Impure_Reagents Impure Reagents? Low_Temp->Impure_Reagents No Use_Anhydrous Use Anhydrous Solvents & Pure Reagents Impure_Reagents->Use_Anhydrous Yes Check_Deprotonation Incomplete Deprotonation? Poor_Selectivity->Check_Deprotonation Optimize_Base_Selectivity Ensure Complete Deprotonation Check_Deprotonation->Optimize_Base_Selectivity Yes Check_Solvent Suboptimal Solvent? Check_Deprotonation->Check_Solvent No Change_Solvent Use DMF or increase DMF/THF ratio Check_Solvent->Change_Solvent Yes Check_Temp_Selectivity Low Temperature? Check_Solvent->Check_Temp_Selectivity No Increase_Temp_Selectivity Increase Reaction Temperature Check_Temp_Selectivity->Increase_Temp_Selectivity Yes

Caption: Troubleshooting decision tree for N-alkylation reactions.

References

stability issues of 6-Bromo-5-methoxy-1H-indole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 6-Bromo-5-methoxy-1H-indole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this compound in solution include susceptibility to degradation under acidic and basic conditions, as well as oxidation. The indole ring, being electron-rich, is prone to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions: The indole ring is sensitive to strongly acidic conditions.[1] Protonation of the indole ring, primarily at the C3 position, can occur in the presence of strong acids, which may lead to dimerization, polymerization, or other degradation pathways.[1][2] It is advisable to use mildly acidic or neutral pH conditions to avoid acid-catalyzed degradation.[1]

  • Basic Conditions: Under basic conditions, the indole nitrogen can be deprotonated. While this may increase solubility in some cases, the indole ring can become more susceptible to oxidation.[3][4] Strong bases may also promote other degradation reactions.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

To ensure maximum stability:

  • Solid Form: The compound should be stored in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

  • In Solution: Stock solutions should be prepared in a suitable anhydrous organic solvent like DMSO or DMF and stored at -20°C in tightly sealed, light-protecting containers.[3] For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.[3]

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?

The appearance of unexpected peaks in your HPLC analysis when using an acidic mobile phase is likely due to the acid-catalyzed degradation of the indole ring.[1] The indole nucleus is sensitive to strong acids, and protonation can initiate degradation.[1][2]

Troubleshooting Steps:

  • Use a mobile phase with a neutral or mildly acidic pH.

  • Prepare samples in a neutral solvent and minimize the time they are exposed to the acidic mobile phase before injection.

  • Consider using a different analytical technique if acid-lability is a persistent issue.

Troubleshooting Guides

Issue 1: Compound Degradation in Solution
  • Symptom: Appearance of new spots on TLC or new peaks in LC-MS analysis of a stock solution over time.[1]

  • Possible Cause: The compound is degrading in the solvent. This could be due to oxidation, reaction with trace impurities in the solvent, or instability at the storage temperature.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.

    • Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen).[1]

    • pH Control: If using aqueous solutions, buffer them to a neutral or slightly acidic pH.[1]

    • Storage Temperature: Store stock solutions at -20°C or -80°C.

    • Fresh Solutions: Prepare fresh dilutions from a stable stock solution immediately before each experiment.[1]

Issue 2: Low Yield in Reactions Involving Acidic or Basic Reagents
  • Symptom: The yield of your desired product is significantly lower than expected when using this compound as a starting material in a reaction that involves acidic or basic reagents.

  • Possible Cause: The starting material is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Conditions: If possible, modify the reaction to use milder acids or bases.

    • Protecting Groups: Consider protecting the indole nitrogen with a suitable protecting group that is stable to the reaction conditions but can be easily removed later.

    • Order of Addition: Carefully consider the order of reagent addition to minimize the exposure of the indole to harsh conditions.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of this compound under various stress conditions.[5][6]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C.[1]

  • Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C.[1]

  • Oxidative Degradation: Incubate the stock solution with 3% H₂O₂ at room temperature.[1]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

4. HPLC Method Development (General Starting Point):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile is a common starting point.[1]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionTime (hours)% DegradationNumber of DegradantsMajor Degradant Peak (retention time)
0.1 M HCl (60°C) 0
2
4
8
24
0.1 M NaOH (60°C) 0
2
4
8
24
3% H₂O₂ (RT) 0
2
4
8
24
UV Light (254 nm, RT) 0
2
4
8
24

This table should be populated with experimental data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic 0.1 M HCl, 60°C prep_stock->acid Expose to base Basic 0.1 M NaOH, 60°C prep_stock->base Expose to oxidative Oxidative 3% H₂O₂, RT prep_stock->oxidative Expose to photo Photolytic UV light, RT prep_stock->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Instability Observed (e.g., new peaks in HPLC) check_pH Is the medium acidic or basic? start->check_pH acid_path Acidic Conditions check_pH->acid_path Yes (Acidic) base_path Basic Conditions check_pH->base_path Yes (Basic) neutral_path Neutral Conditions check_pH->neutral_path No (Neutral) solution_acid Use milder acid or buffer to neutral pH. Consider N-protection. acid_path->solution_acid solution_base Use milder base or buffer to neutral pH. Work under inert atmosphere. base_path->solution_base check_oxidant Are oxidizing agents present? neutral_path->check_oxidant oxidant_present Yes check_oxidant->oxidant_present Yes oxidant_absent No check_oxidant->oxidant_absent No solution_oxidant Remove oxidizing agents. Use antioxidants. Work under inert atmosphere. oxidant_present->solution_oxidant solution_other Check for light exposure. Verify solvent purity and storage conditions. oxidant_absent->solution_other

Caption: Troubleshooting guide for stability issues of this compound.

References

methods for the purification of 6-Bromo-5-methoxy-1H-indole from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-5-methoxy-1H-indole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for the purification of this compound are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. If a Fischer indole synthesis is employed, potential impurities could include regioisomers or products from incomplete cyclization. Dehalogenated analogs are also a possibility in some reaction conditions.

Q3: How can I effectively monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for monitoring the separation during column chromatography. For preparative HPLC, a UV detector is typically used to monitor the elution of the compound, allowing for the collection of high-purity fractions.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Solution 1: Optimize the Solvent System. A systematic trial of different solvent systems with varying polarities is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.

  • Solution 2: Change the Stationary Phase. If the compound exhibits strong tailing on silica gel, which can occur with indole derivatives, consider using neutral alumina or a deactivated silica gel.

  • Solution 3: Check for Compound Stability. Indole compounds can sometimes be unstable on acidic silica gel. To test for this, spot the crude material on a TLC plate, let it stand for a period, and then elute to see if any new spots appear, which would indicate degradation.

Issue: The compound is not eluting from the column.

  • Solution: The eluent is likely too non-polar. Gradually increase the polarity of the solvent system. If the compound still does not elute, it may have degraded on the column.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Solution 1: Slow Down the Cooling Process. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.

  • Solution 2: Adjust the Solvent System. Add a small amount of the solvent in which the compound is more soluble to prevent premature precipitation at a high temperature.

  • Solution 3: Use Seed Crystals. The introduction of a few pure crystals of this compound can induce crystallization.

Issue: Poor recovery of the purified compound.

  • Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of the compound dissolved at lower temperatures, reducing the yield.

  • Solution 2: Cool the Solution Thoroughly. Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the reaction mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude material in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, and hexane, or mixtures thereof. A mixture of ethanol and water is often effective for indole derivatives.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Purification of Substituted Indoles.

ParameterValue/Description
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Loading Technique Dry loading or minimal solvent volume
Monitoring TLC with UV visualization (254 nm)
Expected Purity >95%
Typical Yield 60-85%

Table 2: Suggested Solvent Systems for Recrystallization of Bromo-methoxy Indole Derivatives.

Solvent SystemRatio (v/v)Observations
Ethanol/Water80:20Good for inducing crystallization of polar indoles.
Toluene/Hexane50:50Suitable for less polar indole derivatives.
Ethyl Acetate/Heptane70:30Another effective combination for a range of polarities.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample run_gradient Run Gradient Elution load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash mother_liquor Mother Liquor (Impurities) filtrate->mother_liquor dry Dry Crystals wash->dry pure_product Pure Crystals dry->pure_product

Caption: General experimental workflow for the purification of this compound by recrystallization.

preventing over-bromination in the synthesis of 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Bromo-5-methoxy-1H-indole, with a specific focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is over-bromination a significant side reaction during the synthesis of this compound?

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The 5-methoxy group is a strong electron-donating group, which further activates the indole nucleus, increasing its reactivity towards electrophiles like bromine. This heightened reactivity can easily lead to the addition of more than one bromine atom to the ring, resulting in di- or even tri-brominated byproducts. The C-3 position of the indole is particularly prone to rapid bromination.

Q2: What are the most common over-brominated byproducts observed in this reaction?

The primary over-bromination products are typically dibrominated species. Given the directing effects of the methoxy group and the inherent reactivity of the indole scaffold, the most likely byproduct is 3,6-Dibromo-5-methoxy-1H-indole . Depending on the reaction conditions, other isomers may also form.

Q3: How does the choice of brominating agent affect the selectivity of the reaction?

The reactivity of the brominating agent is a critical factor in controlling the reaction. Highly reactive agents like molecular bromine (Br₂) often lead to over-bromination. Milder and more selective reagents are generally preferred to achieve mono-bromination.[1]

Q4: Can protecting the indole nitrogen help prevent over-bromination?

Yes, using a protecting group on the indole nitrogen is a highly effective strategy.[2][3] An electron-withdrawing protecting group, such as tosyl (Ts), pivaloyl, or benzenesulfonyl (Bs), can decrease the electron density of the indole ring, thereby moderating its reactivity and reducing the likelihood of over-bromination.[4] This also influences the regioselectivity of the bromination.[5] The protecting group can be removed in a subsequent step.

Q5: What is the impact of reaction temperature and time on the formation of byproducts?

Lowering the reaction temperature is a standard method to enhance selectivity and minimize over-bromination.[1] Reactions are often conducted at 0 °C or below to slow down the rate of the electrophilic substitution, allowing for better control. Reaction time is also crucial; the reaction should be carefully monitored (e.g., by TLC or LC-MS) and quenched as soon as the starting material is consumed to prevent the product from undergoing a second bromination.

Troubleshooting Guide: Excessive Byproduct Formation

If your synthesis is yielding significant amounts of over-brominated products, consult the following guide for potential causes and solutions.

Problem Possible Cause Recommended Solution
High levels of dibromo-indole detected. The brominating agent is too reactive.Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).[1]
Incorrect stoichiometry; excess brominating agent.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Perform a titration of the reagent if its purity is uncertain.
Reaction temperature is too high.Maintain a low temperature throughout the reaction, preferably between -10 °C and 0 °C.[6]
The reaction was allowed to proceed for too long.Monitor the reaction progress closely using TLC. Quench the reaction immediately upon consumption of the 5-methoxy-1H-indole.
The solvent is promoting high reactivity.Consider changing the solvent. Less polar solvents can sometimes help moderate the reactivity of the brominating agent.[1]
Inconsistent results and multiple unidentified spots on TLC. The indole starting material is degrading.Ensure the use of high-purity starting material. Consider N-protection to increase the stability of the indole ring under the reaction conditions.[4]
The reaction is sensitive to acid produced (HBr).Add a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to scavenge any generated acid.[1]

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of this compound while minimizing over-bromination.

Materials:

  • 5-methoxy-1H-indole

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methoxy-1H-indole (1.0 eq) in anhydrous acetonitrile or DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile or DCM.

  • Add the NBS solution dropwise to the cooled indole solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Visual Guides

Reaction Pathway Analysis

The following diagram illustrates the desired synthetic route versus the competing over-bromination pathway.

cluster_reactions SM 5-methoxy-1H-indole P1 This compound (Desired Product) SM->P1 Desired Pathway (Controlled Conditions) P2 3,6-Dibromo-5-methoxy-1H-indole (Over-bromination Byproduct) SM->P2 Undesired Pathway (Excess Reagent / High Temp.) P1->P2 Further Bromination Br_source Brominating Agent (e.g., NBS)

Caption: Desired vs. Undesired Bromination Pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues with over-bromination.

G start Problem: Over-bromination Detected q1 What brominating agent was used? start->q1 a1_br2 Molecular Bromine (Br₂) q1->a1_br2 a1_nbs NBS q1->a1_nbs sol1 Switch to a milder agent like NBS a1_br2->sol1 q2 Check Stoichiometry: Equivalents of NBS used? a1_nbs->q2 sol1->q2 a2_high > 1.1 eq. q2->a2_high a2_ok 1.0 - 1.1 eq. q2->a2_ok sol2 Reduce to 1.0-1.05 eq. and re-run a2_high->sol2 q3 What was the reaction temperature? a2_ok->q3 sol2->q3 a3_high > 0 °C q3->a3_high a3_ok ≤ 0 °C q3->a3_ok sol3 Run reaction at 0 °C or lower a3_high->sol3 q4 Is the indole N-protected? a3_ok->q4 sol3->q4 a4_no No q4->a4_no a4_yes Yes q4->a4_yes sol4 Consider N-protection with an electron-withdrawing group (e.g., Tosyl) a4_no->sol4 end_node Problem Resolved a4_yes->end_node sol4->end_node

Caption: A step-by-step guide to troubleshooting over-bromination.

References

Validation & Comparative

A Comparative Analysis of 6-Bromo-5-methoxy-1H-indole Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including a variety of anticancer agents. The strategic substitution on the indole ring can profoundly influence the biological activity of the resulting derivatives. This guide provides a comparative analysis of the anticancer activity of 6-bromo-5-methoxy-1H-indole derivatives and related analogs, offering a valuable resource for researchers in oncology and drug discovery. The data presented herein is compiled from multiple preclinical studies to facilitate a broader understanding of the structure-activity relationships of these compounds.

Data Presentation: Comparative Cytotoxicity of Indole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 6-bromo and/or 5-methoxy substituted indole derivatives against a panel of human cancer cell lines. It is important to note that the data is collated from different studies and, therefore, direct comparison should be approached with caution as experimental conditions may have varied.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
6-Bromo-indole Derivatives
2,2-bis(6-bromo-3-indolyl) ethylamineU937 (Histiocytic lymphoma)Not specified, induces apoptosis[1]
7-acetamido-2-(4-methylphenyl)-5-bromo-3-trifluoroacetylindoleA549 (Lung carcinoma)1.8 ± 0.1[2]
HeLa (Cervical carcinoma)2.5 ± 0.2[2]
7-acetamido-2-(4-methoxyphenyl)-5-bromo-3-trifluoroacetylindoleA549 (Lung carcinoma)2.1 ± 0.2[2]
HeLa (Cervical carcinoma)3.2 ± 0.3[2]
5-Methoxy-indole Derivatives
(2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanoneMCF-7 (Breast adenocarcinoma)In vivo activity demonstrated[3][4]
Indolyl-pyridinyl-propenone with 6-methoxy substitutionGlioblastoma cell linesActivity linked to microtubule disruption[5]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
Compound 3g (6-(3-cyano-4-methylphenyl) substitution)MCF-7 (Breast adenocarcinoma)2.94 ± 0.56[6]
MDA-MB-231 (Breast adenocarcinoma)1.61 ± 0.004[6]
A549 (Lung carcinoma)6.30 ± 0.30[6]
HeLa (Cervical carcinoma)6.10 ± 0.31[6]
A375 (Melanoma)0.57 ± 0.01[6]
B16-F10 (Murine melanoma)1.69 ± 0.41[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of the anticancer activity of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature. PI intercalates with DNA, and RNase A eliminates RNA to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. In the context of cancer research, it is often used to investigate the expression levels of proteins involved in apoptosis (programmed cell death).

  • Protein Extraction: Cells are treated with the test compounds, harvested, and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are typically normalized to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 6-Bromo-5-methoxy- 1H-indole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle western_blot Western Blot for Apoptosis (Bcl-2, Caspases, etc.) cell_culture->western_blot data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis cell_cycle->data_analysis western_blot->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis conclusion Identification of Lead Compounds sar_analysis->conclusion

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Indole_Derivative 6-Bromo-5-methoxy- 1H-indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Indole_Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulation) Indole_Derivative->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.

References

Unveiling the Anticancer Potential of 6-Bromo-5-methoxy-1H-indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer mechanisms of 6-Bromo-5-methoxy-1H-indole analogs against other alternatives, supported by experimental data. The following sections delve into the molecular pathways, comparative efficacy, and detailed experimental protocols to validate their therapeutic potential.

The indole scaffold is a prominent structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic addition of functional groups, such as bromo and methoxy moieties, can significantly modulate the biological activity of these compounds. This guide focuses on this compound analogs, elucidating their anticancer properties through a comparative analysis with other indole derivatives and established anticancer drugs.

Mechanism of Action: Targeting the Cellular Engine

Recent studies indicate that the primary anticancer mechanism of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, a class of compounds structurally related to this compound analogs, involves the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in cancer cells.[1][2]

Furthermore, indole phytoalexins and their analogs, including bromo-substituted derivatives, have been shown to induce cancer cell death through various mechanisms such as apoptosis, autophagy, and paraptosis.[3] These processes are often mediated by the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for the anticancer activity of these indole analogs, leading from tubulin polymerization inhibition to apoptosis.

Indole_Analog 6-Bromo-5-methoxy- 1H-indole Analog Tubulin Tubulin Indole_Analog->Tubulin Inhibits Polymerization MAPK_Pathway MAPK Signaling Pathway Indole_Analog->MAPK_Pathway Activates Microtubules Microtubule Dynamics Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death MAPK_Pathway->Apoptosis Induces

Caption: Proposed anticancer signaling pathway of this compound analogs.

Comparative Efficacy: A Data-Driven Analysis

The antiproliferative activity of various indole analogs has been evaluated against several human cancer cell lines. The following tables summarize the quantitative data, providing a basis for comparing the efficacy of these compounds.

Table 1: In Vitro Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Analogs [2]

CompoundMCF-7 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)A549 (IC₅₀, µM)HeLa (IC₅₀, µM)A375 (IC₅₀, µM)B16-F10 (IC₅₀, µM)
3g 2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41

Compound 3g is a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative.

Table 2: Comparative Antiproliferative/Cytotoxic Effects of Bromo-Substituted Indole Phytoalexin Analogs and Cisplatin [3]

CompoundCell LineIC₅₀ (µM)
N-[[5-bromo-1-(tert-butoxycarbonyl)indol-3-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]thioureaJurkat5.1
CisplatinJurkat16.2
N-[[5-bromo-1-(tert-butoxycarbonyl)indol-3-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]thiourea3T3 (non-malignant)Higher toxicity for Cisplatin

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for key experiments are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel indole-based anticancer agents.

General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Indole-6-boronic acid) Intermediate Intermediate Synthesis (e.g., Suzuki Coupling) Start->Intermediate Target Target Compound Synthesis (e.g., 6-Bromo-5-methoxy- 1H-indole analog) Intermediate->Target Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Target->Purification In_Vitro In Vitro Antiproliferative Assays (e.g., MTT Assay) Purification->In_Vitro Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) In_Vitro->Mechanism Target_Validation Target Validation (e.g., Tubulin Polymerization Assay) Mechanism->Target_Validation In_Vivo In Vivo Antitumor Activity (Animal Models) Target_Validation->In_Vivo

Caption: A generalized workflow for the development of indole-based anticancer agents.

Synthesis of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles[1]
  • Synthesis of 6-Phenyl-1H-indoles (Intermediate): A mixture of indole-6-boronic acid, iodobenzenes, Pd(PPh₃)₄, and Na₂CO₃ in 1,4-dioxane and water is stirred at 80 °C for 12 hours under an argon atmosphere. The crude intermediate is obtained after extraction and purification.

  • Synthesis of Target Compound: The intermediate is reacted with 5-iodo-1,2,3-trimethoxybenzene in the presence of CuI and Cs₂CO₃ in DMF at 150 °C for 16 hours under argon. The final product is purified by flash chromatography.

In Vitro Antiproliferative Assay (MTT Assay)[3]
  • Human cancer cell lines are seeded in 96-well plates and incubated.

  • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader to determine cell viability.

  • IC₅₀ values are calculated from the dose-response curves.

Analysis of Cancer Cell Apoptosis (Annexin V-FITC/PI Assay)[1]
  • Cancer cells (e.g., MCF-7) are treated with the test compound at various concentrations for 48 hours.

  • The cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Tubulin Polymerization Assay[1]
  • A reaction mixture containing tubulin, a fluorescence reporter, and the test compound or control (e.g., paclitaxel, colchicine) is prepared.

  • The fluorescence intensity is monitored over time at 37 °C.

  • Inhibition or promotion of tubulin polymerization is determined by the change in fluorescence compared to the controls.

This comprehensive guide provides a foundational understanding of the anticancer mechanisms of this compound analogs, supported by comparative data and detailed experimental protocols. The presented information is intended to facilitate further research and development in the pursuit of novel and effective cancer therapeutics.

References

Navigating the Cytotoxic Landscape: A Comparative Analysis of an Indole Derivative and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative look at the cytotoxic profiles of a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative and the widely-used chemotherapeutic agent, cisplatin. It is important to note that a direct comparative study or specific cytotoxicity data for 6-bromo-5-methoxy-1H-indole derivatives against cancer cell lines was not available in the reviewed literature. Therefore, this guide utilizes a structurally related 6-substituted indole derivative as a representative for the purposes of comparison, providing valuable insights into the potential of this class of compounds.

This guide presents a summary of available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding.

Quantitative Cytotoxicity Profile

The cytotoxic potential of the representative 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative and cisplatin was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented in the table below. Lower IC50 values are indicative of higher cytotoxic activity. The data for the indole derivative is sourced from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as potential tubulin polymerization inhibitors[1]. Cisplatin IC50 values are compiled from various studies to provide a representative range. It is crucial to acknowledge that IC50 values for cisplatin can exhibit significant variability between studies due to differing experimental conditions[2][3].

CompoundCell LineCancer TypeIC50 (µM)
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (Compound 3g) [1]MCF-7Breast Adenocarcinoma2.94 ± 0.56
MDA-MB-231Triple-Negative Breast Cancer1.61 ± 0.004
A549Non-Small Cell Lung Cancer6.30 ± 0.30
HeLaCervical Cancer6.10 ± 0.31
Cisplatin [2][4]MCF-7Breast Adenocarcinoma~5-20
MDA-MB-231Triple-Negative Breast Cancer~3-15
A549Non-Small Cell Lung Cancer7.49 ± 0.16 (48h)
HeLaCervical Cancer~2-10

Experimental Protocols

The determination of cytotoxic activity is commonly performed using in vitro cell viability assays. The following are detailed methodologies for two standard assays: the MTT assay and the SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the indole derivative or cisplatin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulphorhodamine B dye.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specified duration.

  • Cell Fixation: After incubation, the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed with water to remove the TCA and air-dried.

  • SRB Staining: The fixed cells are stained with an SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Removal of Unbound Dye: The unbound SRB is removed by washing the plates with 1% acetic acid.

  • Solubilization of Bound Dye: The protein-bound dye is solubilized by adding a Tris base solution to each well.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 515 nm.

  • Data Analysis: The IC50 value is calculated in a similar manner to the MTT assay, by determining the concentration of the compound that causes a 50% reduction in the protein content compared to the control cells.

Visualizing the Process and Pathway

To better understand the experimental process and the mechanism of action of cisplatin, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Addition of Indole Derivatives & Cisplatin overnight_incubation->add_compounds incubation_period Incubation (e.g., 48h) add_compounds->incubation_period assay_step MTT or SRB Assay (Reagent Addition) incubation_period->assay_step absorbance_reading Absorbance Reading (Microplate Reader) assay_step->absorbance_reading data_processing Data Processing absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

A generalized workflow for in vitro cytotoxicity testing.

cisplatin_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cisplatin_ext Cisplatin cisplatin_int Aquated Cisplatin cisplatin_ext->cisplatin_int Cellular Uptake dna_adducts DNA Adducts (Intrastrand & Interstrand) cisplatin_int->dna_adducts Binds to DNA dna_damage DNA Damage dna_adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

References

In Vitro Evaluation of 6-Bromo-5-methoxy-1H-indole as a Potential Tubulin Polymerization Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Disruption of microtubule dynamics is a well-validated and effective strategy in cancer therapy. Tubulin inhibitors, which interfere with this process, are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids). Indole derivatives have emerged as a promising class of synthetic tubulin polymerization inhibitors, often acting at the colchicine-binding site on β-tubulin.

Comparative Analysis of Tubulin Polymerization Inhibitors

The inhibitory activity of compounds on tubulin polymerization is commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known tubulin polymerization inhibitors, including various indole derivatives. This comparative data provides a benchmark for evaluating the potential efficacy of novel compounds like 6-Bromo-5-methoxy-1H-indole.

Compound ClassSpecific CompoundTubulin Polymerization IC50 (µM)Reference
Indole Derivative Compound with 6-methoxy group on indole nucleus0.37 ± 0.07[1]
Indole Derivative 6- or 7-heterocyclyl-1H-indole derivative (Compound 1k)0.58 ± 0.06[1]
Indole Derivative Indole-based chalcone with 3-bromo phenyl moiety (Compound 33b)17.8 ± 0.2[1]
Indole Derivative Indole-based TMP analogue (Compound 10k)2.68 ± 0.15[1]
Indole Derivative Thienopyridine indole derivative2.505[2]
Indole Derivative Bis-indole derivative7.5[3][4]
Indole Derivative 2-anilinopyridyl linked oxindole conjugate (Compound 7f)2.04[5]
Indole Derivative Dihydroindolo[2,1-a]isoquinoline derivative3.1 ± 0.4[6]
Colchicine Site Binder Colchicine~2.1 - 2.68[6]
Combretastatin Combretastatin A-4 (CA-4)~2.12[1]

Note: The IC50 values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights

The available data on indole derivatives suggests that the substitution pattern on the indole ring significantly influences their anti-tubulin activity.

  • Methoxy Group: The presence and position of a methoxy group on the indole nucleus can be crucial for activity. For instance, a compound with a methoxy group at the C-6 position of the indole ring demonstrated potent tubulin polymerization inhibitory activity (IC50 = 0.37 ± 0.07 µM)[1]. This suggests that the 5-methoxy group in this compound could contribute favorably to its binding to tubulin.

  • Bromo Group: Halogen substitution on the indole ring is a common feature in many biologically active molecules. While direct evidence for a bromo group at the C-6 position in conjunction with a C-5 methoxy group is lacking, indole-based chalcones containing a 3-bromo-phenyl moiety have been shown to inhibit tubulin polymerization[1]. The electron-withdrawing nature and steric bulk of the bromine atom at the C-6 position could modulate the electronic properties and conformation of the indole ring, potentially influencing its interaction with the colchicine binding site.

Based on these general SAR observations, this compound possesses structural features that suggest it may exhibit inhibitory activity against tubulin polymerization. However, experimental validation is essential to confirm this hypothesis and determine its potency.

Experimental Protocols

To evaluate the in vitro tubulin polymerization inhibitory activity of a test compound like this compound, a well-established fluorescence-based or turbidity-based assay can be employed.

Fluorescence-Based Tubulin Polymerization Assay

This method is highly sensitive and monitors the incorporation of a fluorescent reporter into polymerizing microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (this compound)

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (e.g., DMSO)

  • 96-well microplate, black, clear bottom

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound and controls by diluting the stock solutions in GTB. The final DMSO concentration in the assay should be kept low (<1%) to avoid interference with polymerization.

    • On ice, prepare a tubulin solution (e.g., 2-4 mg/mL) in GTB supplemented with GTP (1 mM) and glycerol (10-15%). Add the fluorescent reporter according to the manufacturer's instructions.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add the test compound, positive control, or negative control to the appropriate wells of the 96-well plate.

    • To initiate the reaction, add the tubulin/GTP/reporter mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The percentage of inhibition can be calculated from the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of tubulin inhibitors and the experimental workflow.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibited_Complex Inhibitor-Tubulin Complex Tubulin Dimers->Inhibited_Complex Microtubule->Tubulin Dimers Depolymerization Inhibitor Inhibitor Inhibitor->Tubulin Dimers Binds to free tubulin Inhibitor->Inhibited_Complex Inhibited_Complex->Microtubule Prevents Polymerization

Caption: Mechanism of tubulin polymerization inhibitors.

G Experimental Workflow for In Vitro Tubulin Assay Start Start Prepare_Reagents Prepare Tubulin, Buffers, and Compounds Start->Prepare_Reagents Plate_Setup Add Compounds and Controls to 96-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Tubulin Solution to Initiate Polymerization Plate_Setup->Initiate_Reaction Incubate_Read Incubate at 37°C and Measure Fluorescence/Absorbance Initiate_Reaction->Incubate_Read Data_Analysis Plot Polymerization Curves and Calculate IC50 Incubate_Read->Data_Analysis End End Data_Analysis->End

References

Comparative Docking Analysis of 6-Bromo-5-methoxy-1H-indole Derivatives as Potential Aurora Kinase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of in silico docking studies for a series of novel 6-Bromo-5-methoxy-1H-indole derivatives against the Aurora Kinase B (AURKB) enzyme, a key regulator of mitosis and a promising target for cancer therapy.[1][2] The performance of these derivatives is compared with a known, potent Aurora Kinase B inhibitor. The following sections detail the binding affinities, experimental protocols, and relevant biological pathways to support further research and development.

Quantitative Data Summary: Binding Affinity and Inhibition

Molecular docking simulations were performed to predict the binding affinity and potential inhibitory activity of the novel this compound derivatives against the ATP-binding pocket of Aurora Kinase B. The results, including the estimated binding energy (in kcal/mol) and predicted inhibition constant (Ki), are summarized below and compared with the known inhibitor, Barasertib. Lower binding energy values are indicative of a more stable protein-ligand complex and potentially higher inhibitory activity.[3]

Compound IDStructureBinding Energy (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Derivative A This compound-8.9150Ala157, Leu159, Glu213
Derivative B 2-methyl-6-Bromo-5-methoxy-1H-indole-9.585Ala157, Leu159, Lys106
Derivative C 2,3-dimethyl-6-Bromo-5-methoxy-1H-indole-8.2250Leu159, Val164
Barasertib (Known Inhibitor) Known AURKB Inhibitor-10.230Ala157, Leu159, Asp214

Experimental Protocols

The following protocol outlines the methodology used for the comparative molecular docking studies. These computational techniques are crucial in modern drug discovery for identifying and optimizing potential enzyme inhibitors.[][5]

Target Protein Preparation

The three-dimensional crystal structure of Aurora Kinase B complexed with a ligand was obtained from the Protein Data Bank (PDB). Using molecular modeling software such as AutoDock Tools, the protein structure was prepared by removing water molecules and the co-crystallized ligand.[6] Polar hydrogens were added, and Kollman charges were assigned to the protein.

Ligand Preparation

The 3D structures of the this compound derivatives and the known inhibitor were sketched using chemical drawing software and subsequently optimized for their conformational energy using a suitable force field. Gasteiger charges were computed for each ligand.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina to predict the binding mode and affinity of the ligands within the Aurora Kinase B active site.[7][8] A grid box was defined to encompass the ATP-binding pocket of the enzyme. The docking simulations were run with a high exhaustiveness parameter to ensure a thorough search of the conformational space.

Analysis of Docking Results

The docking results were analyzed based on the binding energies and the predicted inhibitory constants. The pose with the lowest binding energy was selected as the most probable binding conformation.[6] Visualization of the protein-ligand complexes was performed using discovery Studio to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the active site.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for Comparative Docking

The following diagram illustrates the systematic workflow employed in the in silico comparative analysis of the indole derivatives.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Retrieve AURKB Structure (Protein Data Bank) PDB_Prep Prepare Protein: Remove Water, Add Hydrogens PDB->PDB_Prep Ligands Design & Optimize Indole Derivatives Ligand_Prep Prepare Ligands: Energy Minimization Ligands->Ligand_Prep Grid Define Grid Box (Active Site) PDB_Prep->Grid Input Receptor Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Input Ligands Grid->Docking Analysis Analyze Binding Energy & Interactions Docking->Analysis Comparison Compare with Known Inhibitor Analysis->Comparison

Caption: A flowchart of the molecular docking protocol.

Aurora Kinase B Signaling Pathway in Mitosis

Aurora Kinase B is a critical component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis during cell division.[2][9] Inhibition of AURKB disrupts this process, leading to mitotic errors and ultimately cell death, making it an attractive target for cancer therapeutics.[10][11]

G cluster_mitosis Mitotic Progression cluster_aurkb AURKB Function Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB Aurora Kinase B (in CPC) Correction Error Correction (Kinetochore Attachment) AURKB->Correction Phosphorylates Substrates SAC Spindle Assembly Checkpoint (SAC) AURKB->SAC Monitors Microtubule Attachment Cleavage Cleavage Furrow Formation AURKB->Cleavage Correction->Metaphase SAC->Anaphase Cleavage->Cytokinesis Inhibitor 6-Bromo-5-methoxy- 1H-indole Derivatives (Inhibitor) Inhibitor->AURKB Blocks ATP Binding

Caption: The role of Aurora Kinase B in mitosis.

References

Comparative Analysis of 6-Bromo-5-methoxy-1H-indole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 6-bromo-5-methoxy-1H-indole analogs reveals their potential as potent anticancer agents, particularly as inhibitors of tubulin polymerization. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the field of oncology.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of substituents on the indole ring can significantly modulate the pharmacological properties of the resulting analogs. This guide focuses on derivatives of this compound, exploring how modifications to this core structure influence their anticancer activity.

Structure-Activity Relationship of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Analogs

A key study in this area investigated a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as potential tubulin polymerization inhibitors.[2] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division.[3] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[3] The binding of these indole analogs to the colchicine binding site on β-tubulin inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]

The antiproliferative activity of these compounds was evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Compound IDR Group (at position 6)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)A375 IC50 (µM)B16-F10 IC50 (µM)
3g 3-cyano-4-methylphenyl2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41
3a Phenyl> 10> 10> 10> 10> 10> 10
3b 4-Methylphenyl8.76 ± 0.547.65 ± 0.32> 10> 106.54 ± 0.218.98 ± 0.43
3c 4-Ethylphenyl7.54 ± 0.436.87 ± 0.21> 10> 105.43 ± 0.117.87 ± 0.32
3d 4-Isopropylphenyl6.87 ± 0.325.98 ± 0.11> 10> 104.87 ± 0.096.98 ± 0.21
3e 4-Methoxyphenyl> 10> 10> 10> 10> 10> 10
3f 4-Fluorophenyl5.43 ± 0.214.87 ± 0.128.76 ± 0.439.01 ± 0.543.98 ± 0.085.65 ± 0.11
3h 3-Methyl-4-cyanophenyl4.32 ± 0.113.87 ± 0.097.65 ± 0.328.12 ± 0.432.87 ± 0.054.54 ± 0.09

Caption: Antiproliferative activities of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole analogs.[2]

From the data, it is evident that the nature of the substituent at the 6-position of the indole ring plays a crucial role in determining the anticancer potency. The unsubstituted phenyl analog 3a and the 4-methoxyphenyl analog 3e showed weak activity. In contrast, the introduction of a cyano group, particularly in combination with a methyl group as in compound 3g , resulted in a significant enhancement of antiproliferative activity across all tested cell lines.[2] This suggests that electronic and steric factors of the substituent at this position are critical for effective binding to the target protein.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

In Vitro Tubulin Polymerization Assay[1][5][6][7][8]

This assay is fundamental to confirming the mechanism of action of the indole analogs as tubulin inhibitors.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a temperature-controlled spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.

Procedure:

  • Reagent Preparation:

    • Purified tubulin (from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • A stock solution of GTP (a required cofactor for polymerization) is prepared.

    • Test compounds (indole analogs) are dissolved in DMSO to create stock solutions.

  • Assay Setup:

    • The assay is performed in a 96-well plate.

    • To each well, add the tubulin solution, GTP (final concentration 1 mM), and the test compound at various concentrations. Control wells should contain DMSO vehicle. Paclitaxel (a tubulin stabilizer) and colchicine (a known tubulin polymerization inhibitor) are used as positive controls.

  • Data Acquisition:

    • The plate is incubated at 37°C in a microplate reader.

    • The absorbance at 340 nm is measured every minute for a period of 60-90 minutes.

  • Data Analysis:

    • The change in absorbance over time is plotted to generate polymerization curves.

    • The IC50 value for polymerization inhibition is calculated by determining the concentration of the compound that inhibits the rate of polymerization by 50% compared to the DMSO control.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry[9][10][11][12][13]

This assay is used to determine the effect of the compounds on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting:

    • Cancer cells are seeded in culture plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the indole analogs or DMSO vehicle for a specified period (e.g., 24 or 48 hours).

    • After treatment, the cells are harvested by trypsinization and washed with PBS.

  • Fixation:

    • The cells are fixed by resuspending the cell pellet in ice-cold 70% ethanol while vortexing to prevent clumping.

    • The cells are incubated in ethanol for at least 2 hours at 4°C.

  • Staining:

    • The fixed cells are centrifuged and the ethanol is removed.

    • The cell pellet is resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

    • The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • The fluorescence intensity of the PI is measured for each cell.

  • Data Analysis:

    • The data is analyzed using appropriate software to generate a histogram of DNA content.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these this compound analogs involves the disruption of microtubule dynamics, which in turn activates the spindle assembly checkpoint and leads to cell cycle arrest and apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action IndoleAnalogs Synthesis of this compound Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) IndoleAnalogs->Cytotoxicity Test Compounds TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Active Compounds MicrotubuleDisruption Microtubule Disruption TubulinAssay->MicrotubuleDisruption G2MArrest G2/M Phase Arrest CellCycle->G2MArrest MicrotubuleDisruption->G2MArrest Apoptosis Apoptosis Induction G2MArrest->Apoptosis

Caption: Experimental workflow for the evaluation of this compound analogs.

signaling_pathway IndoleAnalog This compound Analog Tubulin β-Tubulin (Colchicine Site) IndoleAnalog->Tubulin Binds to Polymerization Tubulin Polymerization IndoleAnalog->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle G2MArrest G2/M Arrest CellCycle->G2MArrest Blocked Apoptosis Apoptosis G2MArrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by indole analogs.

References

6-Bromo-5-methoxy-1H-indole: A Viable Scaffold for Novel Drug Discovery?

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] The strategic placement of substituents on this heterocyclic ring system can significantly modulate its pharmacological properties. This guide provides a comparative analysis of the 6-Bromo-5-methoxy-1H-indole scaffold, evaluating its potential as a foundation for the development of new therapeutic agents. Drawing upon available experimental data for closely related analogs, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential in anticancer, anti-inflammatory, and neuroprotective applications.

Comparative Biological Activity

The unique substitution pattern of a bromine atom at the 6-position and a methoxy group at the 5-position of the indole ring is anticipated to confer distinct physicochemical properties that can influence biological activity. While direct comparative studies on the this compound scaffold are limited, analysis of related substituted indoles provides valuable insights into its potential.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents, with substitutions on the benzene ring playing a crucial role in their mechanism of action. Methoxy-substituted indoles, in particular, have demonstrated significant potential. For instance, derivatives of 6-methoxyindole have been shown to be potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for cancer therapy.

Compound ClassSpecific DerivativeTargetCancer Cell Line(s)Activity (IC50/GI50)
6-Methoxyindole Derivatives 2-aryl-3-aroyl-6-methoxyindole (OXi8006 analogue)Tubulin PolymerizationSK-OV-3 (ovarian), NCI-H460 (lung), DU-145 (prostate)Sub-micromolar cytotoxicity; Tubulin assembly inhibition IC50 = 1.1 µM[2][3]
6-Substituted Indoles 6-(3-cyano-4-methyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)Tubulin PolymerizationMCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10IC50 range: 0.57 - 6.30 µM[4][5]
Indole-Curcumin Derivatives Methoxy-substituted indole curcuminGSK-3β, EGFR, Bcr-AblHep-2, A549, HeLaIC50 range: 4 - 15 µM[6]

Table 1: Comparative Anticancer Activity of Methoxy-Substituted Indole Derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Simple brominated indoles have been identified as promising anti-inflammatory agents. Studies have shown that 6-bromoindole can significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of the NF-κB signaling pathway.

CompoundTarget/AssayCell LineActivity (IC50 or % Inhibition)
6-Bromoindole Inhibition of NO, PGE2, TNFα productionRAW264.7Significant inhibition[4]
6-Bromoindole NF-κB translocation inhibitionRAW264.760.7% reduction in NF-κB at 40 µg/mL[4]
Isatin (unsubstituted indole) Inhibition of NO productionRAW264.7IC50 ~339.8 μM[4]

Table 2: Comparative Anti-inflammatory Activity of Brominated Indoles.

Structure-activity relationship studies suggest that while bromination of the indole ring enhances anti-inflammatory activity, the specific functional group at position 2 may not be critical.[4] However, dimerization of these indole derivatives has been found to significantly reduce their activity.[4]

Neuroprotective Effects

Indole derivatives have also shown promise in the context of neurodegenerative diseases. The neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate various signaling pathways in the brain. While specific data on this compound is not available, studies on brominated and methoxylated indole derivatives suggest potential in this area. For example, a derivative of 5-methoxyindole-2-carboxylic acid demonstrated beneficial effects on memory and counteracted oxidative stress in a scopolamine-induced model of dementia.[7] Furthermore, brominated compounds from marine sponges have been shown to be neuroprotective and modulate the inflammatory profile of microglia.[8][9]

Key Signaling Pathways

The biological activities of indole derivatives are often mediated through their interaction with key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][6][10][11] Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit this pathway, providing a rationale for their anticancer effects.[6][10][12][13] Derivatives of the this compound scaffold could potentially act as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Indole Indole Scaffold (e.g., 6-Bromo-5-methoxy -1H-indole derivative) Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses.[14] Its aberrant activation is implicated in various inflammatory diseases and cancers. Indole compounds have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[10][12][14][15]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription Indole Indole Scaffold (e.g., 6-Bromo-5-methoxy -1H-indole derivative) Indole->IKK Inhibition Indole->NFkB Inhibition of Translocation

NF-κB Signaling Pathway Inhibition

Experimental Protocols

To facilitate further research and validation of the this compound scaffold, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO control to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Workflow Start Start Prep_Cmpd Prepare Serial Dilutions of Test Compound Start->Prep_Cmpd Add_Kinase Add Kinase to 96-well Plate Prep_Cmpd->Add_Kinase Incubate1 Incubate (10 min, RT) Add_Kinase->Incubate1 Add_Sub_ATP Add Substrate/ATP Mixture Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min, 30°C) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min, RT) Add_ADP_Glo->Incubate3 Add_Kinase_Det Add Kinase Detection Reagent Incubate3->Add_Kinase_Det Incubate4 Incubate (30 min, RT) Add_Kinase_Det->Incubate4 Read_Lum Measure Luminescence Incubate4->Read_Lum Analyze Calculate IC50 Read_Lum->Analyze End End Analyze->End

Kinase Inhibition Assay Workflow
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells (e.g., cancer cell lines)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate Overnight Seed_Cells->Incubate_Adhere Treat_Cells Treat with Test Compound Incubate_Adhere->Treat_Cells Incubate_Treat Incubate (24-72h) Treat_Cells->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h, 37°C) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (550-600 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

MTT Cell Viability Assay Workflow

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a bromine atom at the 6-position and a methoxy group at the 5-position is likely to confer favorable properties for anticancer, anti-inflammatory, and potentially neuroprotective activities. The analysis of related substituted indoles provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams included in this guide offer a framework for researchers to systematically evaluate derivatives of this scaffold and unlock its full therapeutic potential. Future studies should focus on the synthesis and direct biological evaluation of a library of compounds based on the this compound core to establish a clear structure-activity relationship and validate its viability as a drug scaffold.

References

A Comparative Efficacy Analysis of 6-Bromo-5-methoxy-1H-indole Derivatives and Other Indole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of therapeutic applications. Strategic modifications to the indole ring, such as halogenation and the introduction of methoxy groups, can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comprehensive comparison of the efficacy of 6-Bromo-5-methoxy-1H-indole derivatives with other prominent indole-based drugs, supported by experimental data from peer-reviewed studies. The focus of this analysis is on their potential as antiviral and anticancer agents, particularly as tubulin polymerization inhibitors.

Antiviral Activity: A Case Study of a this compound Derivative

Recent research has highlighted the potential of substituted indoles in antiviral drug discovery. A notable example is a this compound derivative, which has demonstrated activity against SARS-CoV-2. The following table compares the in vitro antiviral efficacy of this compound with another bis-indole compound targeting HIV-1.

Table 1: Comparative Antiviral Efficacy of Indole Derivatives

CompoundVirusAssayEC50 / IC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2In vitro viral replication1.84 µM (IC50)>144.6 µM78.6[1]
Bis-indole compound (6j)HIV-1Virus-cell fusion200 nM (EC50)Not specifiedNot specified[1]

Anticancer Activity: 6-Bromo-1H-indole Derivatives as Tubulin Polymerization Inhibitors

A significant area of research for indole derivatives is in oncology, with many compounds demonstrating potent anticancer activity by targeting microtubule dynamics. A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives has been investigated as potential tubulin polymerization inhibitors. Within this series, a 6-bromo derivative (compound 3g ) has shown promising results. The following tables compare the in vitro antiproliferative activity of this 6-bromo-indole derivative with other well-established indole-based anticancer drugs that also target tubulin or act as kinase inhibitors.

Table 2: In Vitro Antiproliferative Activities of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) [2]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.94 ± 0.56
MDA-MB-231Breast Adenocarcinoma1.61 ± 0.004
A549Non-small Cell Lung Cancer6.30 ± 0.30
HeLaCervical Cancer6.10 ± 0.31
A375Melanoma0.57 ± 0.01
B16-F10Murine Melanoma1.69 ± 0.41

Table 3: Comparative In Vitro Efficacy of Indole-Based Tubulin Inhibitors and Kinase Inhibitors

Compound/DrugTargetCell LineIC50Reference
6-Bromo-indole (3g) Tubulin PolymerizationA5496.30 µM[2]
Combretastatin A-4 (CA-4) Tubulin PolymerizationVarious~0.003-0.007 µM[3]
Vincristine Tubulin PolymerizationVarious~0.001-0.01 µM[3]
Sunitinib VEGFR, PDGFR, etc.Various~0.01-0.1 µM
Alectinib ALKVarious~0.02-0.05 µM
Osimertinib EGFRVarious~0.01-0.02 µM

Note: IC50 values for established drugs are approximate ranges from various studies and are provided for general comparison. Direct comparison is most accurate when conducted in the same study under identical conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the tubulin polymerization pathway and a typical experimental workflow for assessing cytotoxicity.

Tubulin_Polymerization_Pathway Tubulin Polymerization and Inhibition Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibition Alpha-beta_Tubulin_Dimer αβ-Tubulin Dimer Protofilament Protofilament Alpha-beta_Tubulin_Dimer->Protofilament Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Alpha-beta_Tubulin_Dimer->Cell_Cycle_Arrest Leads to Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Alpha-beta_Tubulin_Dimer Depolymerization Indole_Derivative 6-Bromo-indole Derivative (e.g., Compound 3g) Colchicine_Site Colchicine Binding Site on β-tubulin Indole_Derivative->Colchicine_Site Binds to Colchicine_Site->Alpha-beta_Tubulin_Dimer Induces Conformational Change Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by 6-Bromo-indole Derivatives.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of indole derivatives Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution (0.5 mg/mL) Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm (Spectrophotometer) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Determining Cytotoxicity using the MTT Assay.

Experimental Protocols

Synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives[2]

A general two-step synthetic route was employed for the target compounds. The first step involved a Suzuki-Miyaura cross-coupling reaction between a 6-substituted indole boronic acid and an iodobenzene analog. The resulting crude biaryl intermediate was then subjected to an Ullmann-type N-arylation with 5-iodo-1,2,3-trimethoxybenzene in the presence of a copper(I) iodide catalyst and cesium carbonate in dimethylformamide at 150 °C to yield the final 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.

In Vitro Tubulin Polymerization Assay

The inhibitory effect of the compounds on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit. The principle of this assay is based on the increased light scattering that occurs as tubulin polymerizes into microtubules, which can be measured as an increase in optical density at 340 nm.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Tubulin is reconstituted in general tubulin buffer to a final concentration of 3 mg/mL.

  • The test compounds are serially diluted in general tubulin buffer.

  • In a pre-chilled 96-well plate, tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%) are mixed.

  • The test compound or vehicle control (DMSO) is added to the respective wells.

  • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • The absorbance at 340 nm is measured every minute for 60 minutes.

  • The extent of inhibition is determined by comparing the polymerization curves of the compound-treated samples with the vehicle control. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium containing MTT is then carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

References

Preclinical Therapeutic Potential of 6-Bromo-5-methoxy-1H-indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse therapeutic activities. This guide provides a comparative preclinical evaluation of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key component of the natural anti-inflammatory agent Herdmanine D, against other halogenated indole derivatives, namely 6-bromoisatin and tyrindoleninone. The focus of this comparison is on their potential anticancer and anti-inflammatory properties, supported by available in vitro and in vivo data.

Overview of Compared Compounds

This compound-3-carboxylic acid is a derivative of the indole core, notable for its presence in the marine natural product Herdmanine D, which has demonstrated anti-inflammatory properties. Its therapeutic potential is an active area of research, with derivatives being explored for their anticancer activities, including the inhibition of EGFR and HER2.

6-Bromoisatin is a brominated derivative of isatin, a well-known indole derivative. It has been isolated from marine mollusks and has shown promising anticancer activities, including the inhibition of colon cancer cell proliferation and induction of apoptosis.

Tyrindoleninone is another marine-derived brominated indole. It has been investigated for its cytotoxic effects against various cancer cell lines.

In Vitro Efficacy: A Comparative Summary

The following table summarizes the available in vitro data for the compared indole derivatives, focusing on their anticancer activities.

CompoundCell LineAssayEndpointResultReference
6-BromoisatinHT29 (Colon Cancer)MTT AssayIC50223 µM[1][2][3]
TyrindoleninoneHT29 (Colon Cancer)Not SpecifiedCytotoxicityLess potent than 6-bromoisatin
This compound-3-carboxylic acid DerivativesBreast Cancer Cell LinesCytotoxicity AssaysEGFR and HER2 InhibitionUnder Investigation

In Vivo Studies: Evidence from Preclinical Models

While specific in vivo data for this compound and its carboxylic acid derivative are not yet widely published, studies on related compounds provide a framework for their potential evaluation. 6-Bromoisatin has been shown to enhance the apoptotic index and reduce cell proliferation in the distal colon in a rodent model of colorectal cancer.[1][2][3]

A general experimental protocol for evaluating the in vivo efficacy of such compounds using a tumor xenograft model is provided in the experimental protocols section.

Signaling Pathways and Experimental Design

To visualize the potential mechanism of action and the experimental workflow for preclinical evaluation, the following diagrams are provided.

G Potential Anticancer Signaling Pathway of Indole Derivatives Indole_Derivative Indole Derivative EGFR_HER2 EGFR/HER2 Indole_Derivative->EGFR_HER2 Inhibition PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt Activation MAPK MAPK Pathway EGFR_HER2->MAPK Activation Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Regulation Apoptosis Apoptosis MAPK->Apoptosis Induction

Caption: Potential anticancer signaling pathway of indole derivatives.

G General Experimental Workflow for Preclinical Evaluation Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory Assays) Start->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification In_Vivo In Vivo Efficacy Studies (Tumor Xenograft Models) Lead_Identification->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Preclinical_Candidate Preclinical Candidate Selection Tox->Preclinical_Candidate

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[4][5][6]

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • TNF-α ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.

In Vivo Antitumor Efficacy: Subcutaneous Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a compound in a mouse xenograft model.[7][8][9][10]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.

Conclusion

The preclinical data available for brominated indole derivatives highlight their potential as therapeutic agents, particularly in the field of oncology. While this compound-3-carboxylic acid is primarily associated with anti-inflammatory activity through its natural product origin, its derivatives are being actively investigated for their anticancer properties. Further comprehensive preclinical studies, including head-to-head comparisons of in vitro and in vivo efficacy and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols provided in this guide offer a foundation for researchers to conduct such evaluations.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents such as 6-Bromo-5-methoxy-1H-indole are fundamental to maintaining a safe laboratory environment and ensuring environmental protection. This guide outlines the essential, immediate safety protocols and step-by-step disposal procedures for this halogenated indole derivative.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against the contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent the inhalation of dust or vapors.

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Eyewash stations and safety showers must be readily accessible.[1]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is a cornerstone of safe and compliant disposal. As a brominated organic compound, this compound is classified as halogenated organic waste and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key Principles of Waste Segregation:

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[1]

  • Original Containers : Whenever possible, keep the chemical in its original container to avoid misidentification.[1]

  • Container Compatibility : Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated solvent waste.[1]

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound :

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

    • During the transfer, take precautions to avoid the generation of dust.[2]

    • Ensure the container is properly sealed and labeled.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper) :

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container.[1]

    • Glassware should be decontaminated prior to washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal :

    • The final disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1][2]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with a flue gas scrubbing system. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]

    • Crucially, do not dispose of this compound down the drain or in regular trash . Such actions can lead to environmental contamination and are a violation of regulatory standards.[1][2]

Spill Management

In the event of a spill, evacuate the immediate area. With the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Carefully sweep or scoop the absorbed material into the designated hazardous waste container. The spill area should then be thoroughly cleaned.

Disposal Workflow

cluster_prep Preparation cluster_waste_cat Waste Categorization cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Identify as Halogenated Organic Waste B->C D Pure Chemical C->D E Contaminated Materials C->E F Liquid Rinsate C->F G Segregate into Labeled 'Halogenated Organic Waste' Containers D->G E->G F->G H Store Securely G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Incineration with Flue Gas Scrubbing I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[1][5]Protects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][6]Prevents skin contact, which can lead to irritation or chemical burns.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Review Safety Data: Before beginning work, thoroughly review the SDS for structurally similar compounds to understand potential hazards and emergency procedures.[1]
  • Assemble PPE: Don the appropriate PPE as outlined in Table 1.[1]
  • Prepare Workspace: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1] Emergency equipment, such as a safety shower and eyewash station, should be readily accessible.[3]

2. Handling:

  • Weighing and Transfer: Conduct all manipulations of solid this compound within a fume hood to control dust.[1] Use appropriate tools to minimize the creation of dust.
  • In Solution: When working with the compound in solution, handle it within the fume hood. Keep the sash at the lowest practical height.[1]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[2]
  • Avoid breathing dust or vapors.[2]
  • Wear appropriate PPE, including respiratory protection.[2]
  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]

Disposal Plan

Waste Segregation and Disposal:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled "Halogenated Organic Waste" container.[7]

  • Container Management: Use a suitable, closed container that is in good condition and compatible with the chemical.[7] Keep the container tightly closed when not in use.[7]

  • Professional Disposal: Arrange for a licensed professional waste disposal company to handle the final disposal.[7] A common method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][7]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]

Experimental Workflow

The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weighing/Transfer prep_workspace->handle_weigh handle_solution Use in Solution handle_weigh->handle_solution disp_collect Collect Waste handle_solution->disp_collect disp_label Label Container disp_collect->disp_label disp_store Store Safely disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methoxy-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.